Technical Documentation Center

4-(Dimethylamino)pentanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Dimethylamino)pentanoic acid hydrochloride
  • CAS: 2060062-06-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(Dimethylamino)pentanoic Acid Hydrochloride

The following technical guide is structured to provide an in-depth analysis of 4-(Dimethylamino)pentanoic acid hydrochloride . It synthesizes chemical principles, synthetic methodologies, and pharmaceutical relevance, ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 4-(Dimethylamino)pentanoic acid hydrochloride . It synthesizes chemical principles, synthetic methodologies, and pharmaceutical relevance, adhering to the requested autonomy and scientific rigor.

Structural Elucidation, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

4-(Dimethylamino)pentanoic acid hydrochloride is a functionalized


-amino acid derivative characterized by a pentanoic acid backbone with a tertiary dimethylamine group at the C4 position. Structurally, it represents a stable, open-chain analog of the lactam precursor 4-aminopentanoic acid. Unlike its primary and secondary amine counterparts, the tertiary amine substitution prevents spontaneous cyclization into pyrrolidone derivatives, making it a valuable motif in the design of stable zwitterionic linkers, ionizable lipid headgroups, and peptidomimetics.

This guide details the physicochemical properties, reductive amination synthesis from the platform chemical Levulinic Acid , and the analytical profiling required for its validation in drug development workflows.

Chemical Structure & Stereochemistry

Nomenclature and Identification[1][2]
  • IUPAC Name: 4-(Dimethylamino)pentanoic acid hydrochloride

  • Common Name:

    
    -Dimethyl-4-aminovaleric acid HCl
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.20 g/mol (Free base) / 181.66 g/mol (HCl salt)

  • Chiral Center: Carbon-4 (C4). The molecule exists as

    
     and 
    
    
    
    enantiomers. Synthetic routes starting from achiral Levulinic acid yield a racemate unless chiral catalysts are employed.
Structural Visualization

The following diagram illustrates the connectivity and the critical C4 chiral center.

ChemicalStructure Figure 1: Structural connectivity of 4-(Dimethylamino)pentanoic acid HCl. C1 C1: Carboxylic Acid (Hydrophilic Tail) C2_3 C2-C3: Alkyl Spacer (Flexible Linker) C1->C2_3 Acid Stability C4 C4: Chiral Center (Gamma Position) C2_3->C4 N_Group Tertiary Amine (Dimethylamino) C4->N_Group Protonation Site (pKa ~9.5) C5 C5: Terminal Methyl C4->C5 Steric Bulk HCl HCl Counterion (Salt Formation) N_Group->HCl Ionic Bond

Physicochemical Profile
PropertyValue / CharacteristicRelevance
pKa (Acid) ~4.6 (Predicted)Typical of aliphatic carboxylic acids.[1]
pKa (Base) ~9.8 (Predicted)The tertiary amine is protonated at physiological pH.
Solubility High in

, MeOH
Salt form ensures high aqueous solubility for formulation.
Stability HighCrucial: Unlike 4-aminopentanoic acid, the dimethyl substitution prevents intramolecular cyclization to 5-methyl-2-pyrrolidone.
Hygroscopicity Moderate to HighHCl salts of amino acids attract atmospheric moisture; requires desiccated storage.

Synthetic Pathway: Reductive Amination

The most robust synthetic route utilizes Levulinic Acid (4-oxopentanoic acid), a widely available bio-based platform chemical. The transformation involves the reductive amination of the ketone functionality using dimethylamine and a hydride source.

Reaction Mechanism
  • Imine/Enamine Formation: Nucleophilic attack of dimethylamine on the C4 ketone of levulinic acid generates an iminium ion intermediate.

  • Reduction: In situ reduction of the iminium species by a hydride donor (e.g., Sodium Triacetoxyborohydride or catalytic hydrogenation).

  • Salt Formation: Acidification with HCl precipitates the stable hydrochloride salt.

Workflow Diagram

SynthesisWorkflow Figure 2: Reductive Amination Workflow for Synthesis from Levulinic Acid. Start Starting Material: Levulinic Acid (4-Oxopentanoic Acid) Intermediate Intermediate: Iminium Ion Species Start->Intermediate Nucleophilic Attack Reagents Reagents: Dimethylamine (DMA) + NaBH(OAc)3 Solvent: DCE or THF Reagents->Intermediate Reduction Reduction Step: Hydride Transfer (H-) Intermediate->Reduction Workup Acidic Workup: Add HCl in Dioxane/Ether Reduction->Workup Free Amine Isolation Product Final Product: 4-(Dimethylamino)pentanoic acid HCl Workup->Product Precipitation

Experimental Protocol (Bench-Scale)

Note: This protocol is designed for research purposes and synthesizes the racemic mixture.

Materials
  • Levulinic Acid (CAS: 123-76-2)[1]

  • Dimethylamine (2.0 M solution in THF)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 4M HCl in Dioxane

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve Levulinic Acid (10 mmol, 1.16 g) in anhydrous DCE (30 mL).

  • Amine Addition: Add Dimethylamine (12 mmol, 6 mL of 2.0 M solution) followed by catalytic acetic acid (1-2 drops) to promote iminium formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes. Rationale: STAB is preferred over

    
     to prevent reduction of the carboxylic acid group.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quenching: Quench the reaction with saturated

    
     solution.
    
  • Extraction:

    • Since the product is an amino acid (zwitterionic), standard extraction is difficult.

    • Method A (Ion Exchange): Pass the aqueous layer through a cation-exchange resin (Dowex 50W). Wash with water, then elute the product with 2M

      
      .
      
    • Method B (Organic Wash): Adjust pH to ~4 (isoelectric point vicinity) and wash with DCM to remove unreacted levulinic acid. Then adjust pH to >10 and extract the carboxylate salt (difficult) or evaporate to dryness and extract the solid residue with dry ethanol.

  • Salt Formation: Dissolve the isolated free amino acid in a minimum amount of dry ethanol/methanol. Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • Isolation: Precipitate the salt by adding diethyl ether. Filter the white solid and dry under vacuum.

Analytical Characterization

To validate the structure, the following spectroscopic signals are expected:

Proton NMR ( -NMR, )
  • 
     1.25 ppm (d, 3H):  Methyl group at C5 (coupled to C4 methine).
    
  • 
     1.8 - 2.0 ppm (m, 2H):  Methylene protons at C3.
    
  • 
     2.4 ppm (t, 2H):  Methylene protons at C2 (alpha to carbonyl).
    
  • 
     2.8 ppm (s, 6H): Diagnostic Signal.  Two equivalent methyl groups on the nitrogen (
    
    
    
    ).
  • 
     3.1 - 3.3 ppm (m, 1H):  Methine proton at C4 (deshielded by the ammonium center).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  m/z 146.12 (Calculated for 
    
    
    
    ).

Pharmaceutical Applications & Significance[3]

Stable Gamma-Amino Acid Linkers

In peptide chemistry,


-amino acids are used to induce specific folding patterns (foldamers). The 4-(dimethylamino) variant introduces a permanent positive charge at physiological pH without the risk of lactamization. This stability is critical for:
  • Peptidomimetics: Increasing resistance to proteolytic degradation.

  • Prodrug Design: Serving as a solubilizing promoiety that can be cleaved by esterases.

Ionizable Lipid Motifs

The structural motif of a tertiary amine separated by a carbon chain from a carboxyl/ester group is fundamental to Ionizable Lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines).

  • Mechanism: The dimethylamino group (

    
     ~6.5 in lipids, ~9.5 in free acid) becomes protonated in the acidic endosome, facilitating endosomal escape.
    
  • 4-(Dimethylamino)pentanoic acid serves as a model small molecule for studying the pH-dependent ionization behavior of these larger lipid headgroups.

Levulinic Acid Valorization

The synthesis of this molecule represents a high-value utilization of biomass.[2][3] Levulinic acid is derived from cellulose degradation.[1] Converting it into nitrogen-containing fine chemicals (like 4-DMAP) is a key area of "Green Chemistry" research [1].

References

  • Hayes, D. J., et al. "The Biofine Process - Production of Levulinic Acid, Furfural, and Formic Acid from Lignocellulosic Feedstocks." Biorefineries - Industrial Processes and Products, 2006.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[4] Tetrahedron Letters, 2018, 59(5), 373-384.

  • PubChem. "Compound Summary: 4-(Dimethylamino)pentanoic acid."[5][6] National Library of Medicine, CID 18442969.

  • Sigma-Aldrich. "Levulinic acid: Product Specification and Synthesis Precursor."

Sources

Exploratory

4-(Dimethylamino)pentanoic acid HCl CAS number and properties

Technical Monograph: 4-(Dimethylamino)pentanoic acid HCl Executive Summary 4-(Dimethylamino)pentanoic acid hydrochloride (4-DMAP·HCl) is a functionalized amino acid derivative characterized by a five-carbon backbone with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Dimethylamino)pentanoic acid HCl

Executive Summary

4-(Dimethylamino)pentanoic acid hydrochloride (4-DMAP·HCl) is a functionalized amino acid derivative characterized by a five-carbon backbone with a tertiary amine at the 4-position. Unlike its linear isomer, 5-(dimethylamino)valeric acid, 4-DMAP is derived from the reductive amination of levulinic acid, a biomass-derived platform chemical. This structural distinction confers unique steric properties and pKa profiles, making it a critical intermediate in the synthesis of pharmaceutical prodrugs, hydrophilic linkers, and zwitterionic surfactants. This guide details its physicochemical identity, validated synthesis protocols, and applications in drug delivery systems.

Chemical Identity & Structural Analysis

Property Data
Chemical Name 4-(Dimethylamino)pentanoic acid hydrochloride
Common Synonyms 4-Dimethylaminovaleric acid HCl; Levulinic acid dimethylamine derivative
CAS Number (HCl) 2060062-06-6 (Commercial/Catalog ref)
CAS Number (Free Base) 756874-19-8
Molecular Formula C₇H₁₅NO₂[1][2] · HCl
Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Base)
SMILES (Free Base) CC(CCC(=O)O)N(C)C
IUPAC Name 4-(dimethylamino)pentanoic acid hydrochloride

Structural Insight: The molecule features a chiral center at C4. While often synthesized as a racemate from achiral levulinic acid, stereoselective routes can yield the (R) or (S) enantiomers. The proximity of the bulky dimethylamino group to the methyl tail (C5) creates a steric environment distinct from linear amino acids, influencing its binding kinetics in peptidic mimics.

Physicochemical Properties

The amphoteric nature of 4-DMAP allows it to exist as a cation, zwitterion, or anion depending on pH, which is critical for its extraction and purification.

Parameter Value / Characteristic Implication for Handling
pKa₁ (Carboxyl) ~4.8 (Predicted)Protonated below pH 4.
pKa₂ (Amine) ~9.8 (Predicted)Positively charged at physiological pH.
Solubility High in H₂O, MeOH, EtOHHygroscopic; store in desiccator.
Melting Point 148–154 °C (Decomp.)Avoid high-temp drying; use lyophilization.
Appearance White to off-white crystalline solidDeliquescent; handle under inert atmosphere if possible.

Synthesis & Manufacturing

The most robust and scalable synthesis involves the Reductive Amination of Levulinic Acid . This route is preferred over alkylation of 4-chloropentanoic acid due to milder conditions and the availability of bio-sourced levulinic acid.

Protocol: Reductive Amination (Self-Validating System)

Reagents:

  • Levulinic Acid (1.0 equiv)

  • Dimethylamine (2.0 equiv, 40% aq. solution or THF solution)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or H₂/Pd-C

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve Levulinic Acid in DCE.

    • Add Dimethylamine at 0°C under N₂ atmosphere.

    • Checkpoint: Monitor pH; ensure basicity to favor nucleophilic attack. Stir for 30 min to form the hemiaminal/iminium intermediate.

  • Reduction:

    • Add STAB portion-wise at 0°C (Exothermic control).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: TLC (MeOH/DCM 1:9) should show disappearance of starting material (Levulinic acid, Rf ~0.4).

  • Workup & Salt Formation:

    • Quench with sat. NaHCO₃.

    • Extract impurities with Et₂O (discard organic layer if product is in aq phase due to pH).

    • Adjust aqueous layer to pH ~2 with 4M HCl.

    • Evaporate water or lyophilize to obtain the crude HCl salt.

    • Purification: Recrystallize from EtOH/Et₂O to remove inorganic salts.

Reaction Pathway Visualization:

Synthesis cluster_conditions Conditions Levulinic Levulinic Acid (4-Oxopentanoic acid) Intermediate Iminium Ion Intermediate Levulinic->Intermediate + HN(CH3)2 - H2O Product 4-(Dimethylamino) pentanoic acid HCl Intermediate->Product + H- (Reductant) + HCl c1 Reagent: NaBH(OAc)3 or H2/Pd c2 Solvent: MeOH or DCE c3 Temp: 0°C to RT

Figure 1: Reductive amination pathway converting Levulinic acid to 4-DMAP HCl.

Applications in Drug Development

4-DMAP HCl is primarily utilized to modulate the physicochemical properties of lipophilic drugs.

A. Solubility Enhancement (Prodrug Linker)

The dimethylamino group provides a basic center that can be protonated at physiological pH, significantly increasing the water solubility of attached hydrophobic pharmacophores.

  • Mechanism: The carboxylic acid of 4-DMAP is coupled to a hydroxyl or amine group on the drug molecule via an ester or amide bond.

  • Release: The ester linkage is susceptible to hydrolysis by plasma esterases, releasing the active parent drug and the benign amino acid byproduct.

B. Cationic Lipids & Surfactants

Long-chain derivatives (where the pentanoic tail is extended or modified) are used in lipid nanoparticle (LNP) formulations for RNA delivery. 4-DMAP serves as a hydrophilic headgroup building block.

C. Peptidomimetics

Used as a γ-amino acid analog to introduce constrained conformational flexibility in peptide backbones, potentially increasing resistance to proteolysis.

Prodrug Activation Logic:

Prodrug Prodrug Drug-4-DMAP Conjugate (Soluble Cation) InVivo In Vivo Environment (Plasma Esterases) Prodrug->InVivo Administration ActiveDrug Active Drug (Hydrophobic) InVivo->ActiveDrug Hydrolysis Byproduct 4-DMAP (Renal Clearance) InVivo->Byproduct Cleavage

Figure 2: Mechanism of action for 4-DMAP based prodrugs.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified:

  • ¹H NMR (D₂O, 400 MHz):

    • δ 1.15 (d, 3H, -CHCH₃) – Diagnostic doublet for the methyl group at C4.

    • δ 2.80 (s, 6H, -N(CH₃)₂) – Singlet for dimethylamino group.

    • δ 1.8–2.4 (m, 4H, -CH₂CH₂-) – Multiplets for the pentanoic backbone.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 146.12 m/z (Free base mass + proton).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: H₂O (0.1% TFA) / ACN gradient.

    • Detection: UV 210 nm (weak chromophore) or CAD/ELSD.

Handling & Safety (MSDS Highlights)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Hygroscopic solid.

  • Storage: Store at -20°C or 2–8°C under argon/nitrogen. Protect from moisture.[3][4]

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. "4-(Dimethylamino)pentanoic acid."[1] National Library of Medicine. Accessed 2026. Link

  • Sigma-Aldrich. "Pentanoic acid derivatives and Levulinic acid synthesis." Merck KGaA.[5] Accessed 2026. Link

  • BLD Pharm. "4-(Dimethylamino)pentanoic acid hydrochloride Product Page." BLD Pharm. Accessed 2026. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
  • ChemicalBook. "4-(Dimethylamino)pentanoic acid Properties and Suppliers." Accessed 2026. Link

Sources

Foundational

Technical Guide: Solubility Profile and Physicochemical Characterization of 4-(Dimethylamino)pentanoic acid hydrochloride

Executive Summary 4-(Dimethylamino)pentanoic acid hydrochloride (4-DMA-PA·HCl) represents a class of amino acid derivatives characterized by a short hydrophobic carbon chain interspersed with a polar carboxylic acid tail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dimethylamino)pentanoic acid hydrochloride (4-DMA-PA·HCl) represents a class of amino acid derivatives characterized by a short hydrophobic carbon chain interspersed with a polar carboxylic acid tail and a basic dimethylamino substituent. In its hydrochloride salt form, this compound exhibits high aqueous solubility , driven by the ionization of the tertiary amine and the hydrophilic nature of the carboxyl group.

This guide provides a rigorous technical framework for characterizing the solubility profile of 4-DMA-PA·HCl. Unlike simple non-ionizable drugs, the solubility of this compound is critically dependent on pH and ionic strength . This document details the thermodynamic principles governing its dissolution, expected physicochemical behaviors based on structural analogs (e.g., 5-(dimethylamino)pentanoic acid), and validated experimental protocols for precise quantification.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the solubility requires a deep dive into the molecular architecture. 4-DMA-PA·HCl is an amphiphilic molecule but is dominated by its ionic character in the salt form.

PropertyDetail
Chemical Name 4-(Dimethylamino)pentanoic acid hydrochloride
Molecular Formula

Molecular Weight ~181.66 g/mol (Salt); ~145.20 g/mol (Free Base)
Functional Groups Carboxylic Acid (-COOH), Tertiary Amine (

), Alkyl Chain
Salt Form Hydrochloride (Protonated Amine:

)
Predicted pKa

(COOH),

(Amine)
LogP (Octanol/Water) < 0 (Highly Hydrophilic in salt form)
Theoretical Solubility Mechanism

The dissolution of 4-DMA-PA·HCl in water is thermodynamically favorable due to the high enthalpy of hydration (


) of the chloride ion and the protonated ammonium center.
  • Crystal Lattice Breakdown: The lattice energy of the HCl salt is overcome by solvent-solute interactions.

  • Solvation: Water molecules form a hydration shell around the

    
     anion and hydrogen bond with the carbonyl oxygen and the protonated amine.
    
  • Speciation: Upon dissolution, the compound exists primarily as the cationic species (

    
    ) at pH < 4. As pH rises, it transitions to a zwitterionic form (
    
    
    
    ).

pH-Dependent Solubility Profiling

For researchers, reporting a single "solubility" value (e.g., "50 mg/mL") is insufficient for an ionizable compound. The solubility is a function of pH, described by the Henderson-Hasselbalch relationship.

The Solubility Equation

For an amphoteric compound like 4-DMA-PA, the total solubility (


) at a given pH is defined by the intrinsic solubility of the neutral zwitterion (

) and the ionization constants:


  • Low pH (pH < 4): High solubility due to cationic form (

    
    ).
    
  • Isoelectric Point (pI ~ 7): Minimum solubility (Zwitterion dominance, though likely still soluble due to polarity).

  • High pH (pH > 10): High solubility due to anionic form (

    
    ).
    
Diagram: pH-Dependent Speciation Workflow

Speciation cluster_0 Solubility Drivers Acid Acidic Medium (pH < 4) Cationic Form (Soluble) Iso Isoelectric Point (pH ~ 7) Zwitterionic Form (Min. Solubility) Acid->Iso Deprotonation (-H+) Base Basic Medium (pH > 10) Anionic Form (Soluble) Iso->Base Deprotonation (-H+) Precip Precipitation Risk (If S > S_tot) Iso->Precip Saturation Limit Ioniz Ionization Energy Ioniz->Iso Lattice Crystal Lattice Energy

Figure 1: Speciation pathway of 4-DMA-PA determining solubility across the pH scale.

Experimental Protocols

To generate authoritative data, use the following validated protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

The "Gold Standard" for thermodynamic solubility.

Materials:

  • 4-DMA-PA·HCl (Solid)[1][2]

  • HPLC-grade Water or Buffered Saline

  • 0.45 µm PVDF Syringe Filters

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Add excess 4-DMA-PA·HCl solid to 10 mL of solvent in a glass vial. Visual turbidity must be maintained (indicating saturation).

  • Equilibration: Incubate the vial at 25°C ± 0.1°C in a shaking water bath for 24 to 48 hours .

    • Why: Amine salts can form supersaturated solutions; 24h ensures true equilibrium.

  • pH Check: Measure the pH of the slurry at the end of equilibration.

    • Critical: The dissolved HCl will significantly lower the pH of unbuffered water. Record this as "Native pH Solubility".

  • Filtration: Filter an aliquot using a pre-warmed syringe filter (to prevent precipitation upon cooling).

  • Quantification: Dilute the filtrate (typically 1:100 or 1:1000) and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Potentiometric Titration (CheqSol Method)

For rapid determination of intrinsic solubility and pKa.

Procedure:

  • Dissolve a known mass of 4-DMA-PA·HCl in 0.15 M KCl (ionic strength adjuster).

  • Titrate with 0.5 M KOH to precipitate the free base/zwitterion (if

    
     is low enough) or to scan the ionization states.
    
  • Use the Bjerrum plot analysis to calculate pKa values and correlate with turbidity onset (using a dip-probe spectrophotometer) to find the solubility limit at the pI.

Data Analysis & Interpretation

When analyzing the results, structure your data to reflect the influence of environmental factors.

Expected Results Table (Template)
ParameterConditionExpected OutcomeMechanistic Reason
Native Solubility Water (Unbuffered)Very High (>100 mg/mL)Low pH generated by HCl dissociation maintains cationic state.
Buffered Solubility pH 7.4 (PBS)High (>50 mg/mL)Polar zwitterion is likely water-soluble; short alkyl chain prevents aggregation.
Common Ion Effect 0.1 M HClReduced SolubilityExcess

shifts equilibrium toward the solid salt (Le Chatelier's principle).
Temperature 37°C vs 25°CIncreased SolubilityEndothermic dissolution (typical for simple salts).
Workflow Diagram: Determination Strategy

Workflow Start Start: 4-DMA-PA·HCl Sample Screen Visual Solubility Screen (Add solvent stepwise) Start->Screen Decision Is Solubility > 50 mg/mL? Screen->Decision HighSol High Solubility Protocol (Gravimetric/Dilution) Decision->HighSol Yes LowSol Low Solubility Protocol (HPLC/Shake-Flask) Decision->LowSol No Analysis Quantification (HPLC/LC-MS) HighSol->Analysis LowSol->Analysis Report Generate Solubility Profile (vs pH and Temp) Analysis->Report

Figure 2: Decision tree for selecting the appropriate solubility determination protocol.

Applications in Drug Development[8]

Understanding the solubility of 4-DMA-PA·HCl is pivotal for:

  • Formulation: High water solubility allows for the development of high-concentration parenteral (injectable) formulations without the need for co-solvents or cyclodextrins.

  • Synthesis Intermediate: As a reagent, its solubility in aqueous vs. organic phases dictates the extraction strategy. It will partition into the aqueous layer at acidic/neutral pH, requiring pH adjustment (basification) to extract into organic solvents like DCM or Ethyl Acetate.

  • Bioavailability: The hydrochloride salt form is designed to maximize rapid dissolution in the gastric fluid (pH 1.2), ensuring immediate absorption onset.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem. (2025).[5] 5-(Dimethylamino)pentanoic acid hydrochloride (Analog Data). National Library of Medicine. Link

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Drug Discovery Today, 11(21-22), 1012-1018. Link

Sources

Exploratory

A Senior Application Scientist's Guide to 4-(Dimethylamino)pentanoic vs. 4-(Dimethylamino)butanoic Acid: A Comparative Analysis for Drug Development Professionals

Abstract In the landscape of pharmaceutical research and development, the selection of molecular building blocks is a critical decision point with far-reaching implications for a compound's physicochemical properties, bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and development, the selection of molecular building blocks is a critical decision point with far-reaching implications for a compound's physicochemical properties, biological activity, and ultimate clinical success. This technical guide provides an in-depth comparative analysis of two structurally related aliphatic amino acids: 4-(Dimethylamino)pentanoic acid and 4-(Dimethylamino)butanoic acid. While differing by only a single methylene group, these homologs exhibit distinct characteristics that significantly influence their application. This paper will dissect their structural and physicochemical differences, explore their synthesis and analytical characterization, and discuss their divergent roles in research and drug development, offering field-proven insights for researchers, scientists, and formulation experts.

Introduction: The Significance of a Single Carbon

At first glance, 4-(Dimethylamino)pentanoic acid and its lower homolog, 4-(Dimethylamino)butanoic acid (often abbreviated as DMABA), appear remarkably similar. Both are short-chain fatty acids featuring a terminal carboxylic acid and a dimethylamino group at the 4-position. This shared architecture imparts an amphoteric nature, with both acidic and basic functional groups.[1][2] However, the addition of a single methylene unit in the pentanoic acid backbone fundamentally alters the molecule's spatial arrangement and electronic properties.

In a homologous series, the incremental addition of a -CH2- group systematically modifies properties like lipophilicity, steric hindrance, and conformational flexibility.[3][4] These modifications can dramatically impact a molecule's ability to cross biological membranes, interact with protein binding pockets, and its overall metabolic stability.[3][5] For drug development professionals, understanding these nuanced differences is paramount for rational molecular design, whether these molecules are used as linkers, excipients, or active pharmaceutical ingredients (APIs). This guide serves to illuminate these distinctions, providing a framework for informed decision-making.

Comparative Physicochemical Properties

The most direct consequence of the differing alkyl chain length is a shift in key physicochemical parameters. These properties are not mere data points; they are predictors of a compound's behavior in both in vitro and in vivo systems.

Structural and Electronic Differences

The core structural difference lies in the carbon backbone length. This seemingly minor change has a cascading effect on the molecule's lipophilicity, a critical parameter in drug design.

Diagram 1: Structural Comparison

G cluster_0 4-(Dimethylamino)butanoic Acid (C6H13NO2) cluster_1 4-(Dimethylamino)pentanoic Acid (C7H15NO2) butanoic Butanoic Acid Backbone (4 Carbons) b_amino 4-(Dimethylamino) Group butanoic->b_amino b_carboxyl Carboxylic Acid butanoic->b_carboxyl pentanoic Pentanoic Acid Backbone (5 Carbons) pentanoic->butanoic Addition of one methylene (-CH2-) group p_amino 4-(Dimethylamino) Group pentanoic->p_amino p_carboxyl Carboxylic Acid pentanoic->p_carboxyl

A comparison of the core structures.

Quantitative Data Summary

The following table consolidates the key physicochemical properties of both compounds, gathered from empirical data and computational predictions.

Property4-(Dimethylamino)butanoic Acid4-(Dimethylamino)pentanoic AcidSignificance in Drug Development
Molecular Formula C6H13NO2[1][6]C7H15NO2[7]Impacts molecular weight and elemental composition.
Molecular Weight 131.17 g/mol [1][6]145.20 g/mol [7]Affects diffusion rates and formulation calculations.
XLogP3-AA -2.2[6]-1.7[7]A measure of lipophilicity; higher values indicate greater lipid solubility.
Boiling Point 219.0 ± 23.0 °C[8]Not availableRelates to volatility and thermal stability during manufacturing.
Melting Point 99-106 °C[8]Not availableInfluences solid-state properties, solubility, and formulation.
pKa (Carboxyl) ~2-4 (Estimated)[9]~2-4 (Estimated)[9]Determines the ionization state at physiological pH.
pKa (Amino) ~9-10 (Estimated)[9]~9-10 (Estimated)[9]Determines the ionization state at physiological pH.
Expert Interpretation of Physicochemical Data

The most telling difference in the table is the XLogP3 value, a computed measure of lipophilicity. The pentanoic acid derivative has a less negative XLogP3 (-1.7) compared to the butanoic acid derivative (-2.2).[6][7] This indicates that 4-(Dimethylamino)pentanoic acid is more lipophilic (less polar) .

  • Causality: Each methylene group added to a homologous series typically increases lipophilicity.[5] This increased hydrocarbon character reduces the molecule's overall polarity and enhances its affinity for nonpolar environments, such as lipid bilayers.[3][4]

  • Practical Implication: This difference in lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A more lipophilic compound like the pentanoic derivative may exhibit enhanced membrane permeability, potentially leading to better oral absorption. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased non-specific binding or sequestration in fatty tissues.[3]

Synthesis and Manufacturing Insights

The synthetic accessibility and potential impurity profiles are crucial considerations for any research or development program.

  • 4-(Dimethylamino)butanoic Acid: A common synthesis route involves the N-methylation of 4-aminobutyric acid (GABA) using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction).[12] An alternative starts from 4-chloro-1-butanol, which is oxidized, acetalized, and then undergoes aminolysis.[13]

  • 4-(Dimethylamino)pentanoic Acid: Synthesis can be achieved through acylation of N,N-dimethylaminoalkanols.[14] More complex, enantioselective syntheses have also been developed for specific stereoisomers, which are important when the compound is part of a chiral drug molecule.[15]

Trustworthiness Check: The choice of synthesis route impacts the final product's purity. For instance, routes starting from halogenated precursors may carry a risk of residual halides. It is essential to employ robust analytical methods to characterize the final compound and any process-related impurities.

Biological Activity and Applications

The structural differences translate directly into how these molecules are utilized in the field.

4-(Dimethylamino)butanoic Acid (DMABA)

DMABA is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[16][17] While GABA itself has a wide range of physiological roles, including promoting relaxation and preventing sleeplessness, its N,N-dimethylated analog, DMABA, has found distinct applications.[16][18]

  • Pharmaceutical Intermediate: It is used in the synthesis of pharmaceuticals.[1][12]

  • Biochemical Reagent: DMABA is widely used as a labeling agent in analytical biochemistry. Its tertiary amine is an effective co-reactant in tris(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺) electrochemiluminescence (ECL) systems, making it a valuable tool for highly sensitive immunoassays and aptasensor development.[19][20]

4-(Dimethylamino)pentanoic Acid

The applications for the pentanoic acid derivative are less broadly documented but appear in more specialized contexts.

  • Specialty Synthesis: It is found in the structure of certain natural products and has been synthesized for the purpose of accessing these complex bioactive molecules.[15]

  • Polymer and Materials Science: Dimethylaminoalkyl esters of pentanoic acid have been synthesized and studied for their activity in curing epoxy resins, indicating a potential role in advanced materials and adhesives.[14]

  • Drug Scaffolding: The increased lipophilicity and chain length make it a candidate for use as a linker or side chain in drug design, where tuning solubility and cell permeability is critical.[3] For example, it could be incorporated into a larger molecule to optimize its interaction with a hydrophobic binding pocket.

Analytical Characterization and Differentiation

Distinguishing between these two closely related compounds requires precise analytical techniques.

Recommended Protocol: LC-MS/MS for Differentiation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying these types of molecules.[21][22][23]

Objective: To separate and positively identify 4-(dimethylamino)pentanoic acid and 4-(dimethylamino)butanoic acid in a mixture.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). Perform serial dilutions to create calibration standards. Deproteinize biological samples using methanol or acetonitrile precipitation.[23]

  • Chromatographic Separation (HPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[23]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-based gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B) content.

    • Rationale (Expertise): Due to its higher lipophilicity, 4-(dimethylamino)pentanoic acid will have a longer retention time on the C18 column compared to the more polar butanoic acid derivative. The gradient elution ensures that both compounds are effectively resolved from the solvent front and each other.

  • Mass Spectrometry Detection (MS/MS):

    • Ionization: Electrospray Ionization in Positive Mode (ESI+). The tertiary amine is readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Butanoic Acid: Precursor ion (m/z) 132.1 -> Product ions (e.g., loss of H₂O+CO).[21]

      • Pentanoic Acid: Precursor ion (m/z) 146.1 -> Product ions (e.g., loss of H₂O+CO).[21]

    • Rationale (Trustworthiness): MRM provides exceptional specificity and sensitivity. By monitoring for a specific precursor-to-product ion fragmentation, we can definitively identify and quantify each compound, even in complex matrices, ensuring the self-validating nature of the protocol.

Diagram 2: Analytical Workflow

G cluster_workflow LC-MS/MS Differentiation Workflow cluster_results Expected Outcome prep 1. Sample Preparation (Dissolution & Dilution) hplc 2. HPLC Separation (Reversed-Phase C18) prep->hplc esi 3. Ionization (Positive ESI) hplc->esi msms 4. MS/MS Detection (MRM Mode) esi->msms data 5. Data Analysis (Retention Time & m/z) msms->data Result1 Butanoic Acid: - Shorter Retention Time - m/z 132.1 -> fragments data->Result1 Result2 Pentanoic Acid: - Longer Retention Time - m/z 146.1 -> fragments data->Result2

A workflow for separating the two homologs.

Conclusion: A Tale of Two Homologs

The distinction between 4-(Dimethylamino)pentanoic acid and 4-(Dimethylamino)butanoic acid is a salient example of how subtle changes in molecular architecture can lead to significant divergence in properties and applications.

  • 4-(Dimethylamino)butanoic acid is a more polar, well-characterized molecule frequently employed as a pharmaceutical intermediate and, notably, as a high-performance labeling reagent in bioanalytical assays like ECL.[1][19]

  • 4-(Dimethylamino)pentanoic acid , its more lipophilic cousin, is utilized in more specialized synthetic applications, including natural product synthesis and polymer chemistry.[14][15] Its greater hydrocarbon character makes it a potentially valuable building block for tuning the ADME properties of larger drug candidates.

For the drug development professional, the choice is not arbitrary. If the goal is to leverage a well-established, highly water-soluble reagent for bio-conjugation or assay development, the butanoic acid derivative is the clear choice. If the objective is to increase the lipophilicity of a lead compound, improve its membrane permeability, or utilize a longer, more flexible linker, the pentanoic acid derivative presents a compelling alternative. A thorough understanding of these foundational differences empowers researchers to make strategic, data-driven decisions, ultimately accelerating the path from molecular concept to therapeutic reality.

References

  • PubChem. 4-(Dimethylamino)pentanoic acid | C7H15NO2 | CID 18442969. [Link]

  • Chemsrc. 4-(Dimethylamino)butanoic acid | CAS#:693-11-8. [Link]

  • PubChem. 4-(Dimethylamino)butyric acid | C6H13NO2 | CID 239820. [Link]

  • edX. activity vs. carbon chain length. [Link]

  • PubMed. Characterization of the lipophilicity of natural and synthetic analogs of delta 9-tetrahydrocannabinol and its relationship to pharmacological potency. [Link]

  • TutorChase. What is the significance of the carbon chain length in a homologous series?. [Link]

  • PubMed. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. [Link]

  • Analyst (RSC Publishing). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Chemistry LibreTexts. 13.15: pKa and Amino Acids. [Link]

  • Yu, P.-C., et al. Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Synlett, 2015. [Link]

  • Wikipedia. Protein pKa calculations. [Link]

  • PubMed. 4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances by increasing sensitivity with gold nanoparticle amplification. [Link]

  • CABI. An updated review on pharmaceutical properties of gamma-aminobutyric acid. [Link]

  • ResearchGate. Synthesis of N,N-dimethylaminoalkyl esters of butanoic and pentanoic acids and study of their activity in the polymerization reaction of diglycidyl ethers | Request PDF. [Link]

  • PubMed. 4-(dimethylamino)butyric acid@PtNPs as enhancer for solid-state electrochemiluminescence aptasensor based on target-induced strand displacement. [Link]

  • Google Patents. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)
  • GlobalRx. Clinical Profile of Aminobutyric acid (4) (GABA) for Compounding. [Link]

  • MDPI. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. [Link]

Sources

Protocols & Analytical Methods

Method

Using 4-(Dimethylamino)pentanoic acid in peptide synthesis

Application Note: Strategic Integration of 4-(Dimethylamino)pentanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Executive Summary In the landscape of modern peptide therapeutics, solubility and pharmacokinetic (PK) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 4-(Dimethylamino)pentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

In the landscape of modern peptide therapeutics, solubility and pharmacokinetic (PK) profile modulation are critical bottlenecks. 4-(Dimethylamino)pentanoic acid (4-DAPA) emerges as a potent, non-standard building block used primarily as an N-terminal capping agent or a side-chain modifier .

Unlike standard amino acids, 4-DAPA introduces a tertiary amine combined with a hydrophobic aliphatic backbone. This unique "amphiphilic cation" motif serves three strategic functions:

  • Solubility Enhancement: The tertiary amine (pKa ~9.5) is protonated at physiological pH, disrupting aggregation in hydrophobic sequences.

  • Lysosomotropism: The basic moiety can facilitate endosomal escape, a critical feature for cell-penetrating peptides (CPPs) and peptide-drug conjugates (PDCs).

  • Structural Capping: It prevents N-terminal degradation by exopeptidases while adding a steric bulk that can modulate receptor binding.

This guide provides a rigorous, field-proven protocol for integrating 4-DAPA into Fmoc-SPPS workflows, addressing the specific challenges of coupling tertiary amines and purifying basic peptides.

Chemical Profile & Mechanistic Rationale

The Molecule
  • IUPAC Name: 4-(Dimethylamino)pentanoic acid[1]

  • Structure: A

    
    -amino acid derivative featuring a pentanoic acid backbone with a dimethylamino group at the C4 position.
    
  • Chirality: The C4 position is chiral. For most solubility applications, the racemate is used. However, for stereospecific receptor interactions, the (

    
    )- or (
    
    
    
    )-enantiomer must be specified.
  • Physicochemical Role:

    • Low pH (HPLC/Purification): Fully protonated (Cationic). High solubility.

    • Neutral pH (Blood): Predominantly protonated (Cationic/Amphiphilic).

    • High pH (Coupling): Neutral (Reactive species).

Strategic Application in Drug Design

The incorporation of 4-DAPA is often superior to simple acetylation or methylation.

FeatureAcetylation (Standard Cap)Dimethylglycine (DMG)4-(Dimethylamino)pentanoic Acid
Charge at pH 7.4 NeutralCationic (+)Cationic (+)
Hydrophobicity LowLowModerate (C5 Chain)
Steric Bulk LowLowHigh (Branched Methyl)
Primary Utility End-cappingSolubilitySolubility + Membrane Interaction

Experimental Protocols

Pre-Synthesis Considerations
  • Reagent Form: Typically supplied as the Hydrochloride Salt (HCl) .

    • Crucial Step: You must neutralize the HCl salt in situ during the coupling step to release the free amine for nucleophilic attack? No.

    • Correction: 4-DAPA is the carboxylic acid component. The tertiary amine does not participate in the amide bond formation; the carboxylic acid does.

    • Challenge: The tertiary amine acts as an internal base. If supplied as an HCl salt, you must add extra base (DIEA) to neutralize the HCl so the coupling reagents (HATU/DIC) function correctly.

Protocol A: N-Terminal Capping (SPPS)

Objective: Attach 4-DAPA to the N-terminus of a resin-bound peptide.

Reagents:

  • Resin: Rink Amide or Wang (0.1 mmol scale).

  • 4-DAPA (HCl salt): 0.5 mmol (5 eq).

  • Coupling Agent: HATU (0.45 mmol, 4.5 eq) OR DIC/Oxyma.

  • Base:

    
    -Diisopropylethylamine (DIEA).[2][3]
    
  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Fmoc Removal: Deprotect the N-terminal amino acid of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation Cocktail Preparation (In Vial):

    • Dissolve 4-DAPA.HCl (73 mg, 0.5 mmol) in 2 mL DMF.

    • Add HATU (171 mg, 0.45 mmol).

    • Add DIEA (174 µL, 1.0 mmol).

    • Note on Stoichiometry: We use 1.0 mmol (10 eq) of DIEA. Why? 5 eq are consumed to neutralize the HCl salt of the 4-DAPA. The remaining 5 eq activate the HATU reaction.

    • Pre-activation: Let sit for 30-60 seconds. The solution should turn slightly yellow.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) for 2 hours at Room Temperature.

    • Note: Tertiary amines can be sterically hindered; extended coupling time is recommended.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).

    • Pass: Beads are colorless (Yellow solution).

    • Fail: Beads are Blue (Free amine remains). If failed, re-couple using DIC/Oxyma.

  • Washing: Wash resin 3x DMF, 3x DCM.

Protocol B: Side-Chain Modification (Lysine-Dde Strategy)

Objective: Introduce 4-DAPA on a specific internal Lysine residue (e.g., to create a cationic "snorkel").

Strategy: Use Fmoc-Lys(Dde)-OH during chain assembly.

  • Orthogonal Deprotection:

    • After full peptide assembly (N-terminus is Fmoc-protected or capped), treat resin with 2% Hydrazine in DMF (3 x 10 min).

    • Visual Check: The Dde cleavage byproduct is UV-active (yellow). Wash until the filtrate is colorless.

  • Coupling 4-DAPA:

    • Use the same activation protocol as Protocol A .

    • Agitate for 4 hours (Side-chain amines are often more hindered than N-terminal amines).

  • Final Fmoc Removal: (If N-terminus was Fmoc-protected).

Visualization: Mechanistic Pathway

The following diagram illustrates the chemical transformation and the critical role of pH during the purification process.

G cluster_0 Coupling Phase (DMF, Basic) cluster_1 Purification Phase (pH < 2) Resin Resin-Peptide-NH2 Coupled Resin-Peptide-NH-CO-(CH2)2-CH(NMe2)-CH3 Resin->Coupled HATU/DIEA Amide Bond Formation Reagent 4-DAPA (Activated Ester) Reagent->Coupled Acidic Cationic Species (Soluble) Coupled->Acidic TFA Cleavage Protonation of NMe2 HPLC HPLC Retention (Ion Pairing) Acidic->HPLC TFA Buffer System

Figure 1: Reaction pathway for 4-DAPA coupling and subsequent protonation during TFA workup, highlighting the solubility switch.

Analytical & Purification Guide

Cleavage Cocktail

The tertiary amine is stable to standard acidic cleavage.

  • Reagent K (Standard): TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).[4]

  • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.[4] Note: Basic peptides may be more soluble in ether than neutral peptides. If yield is low, cool the ether to -80°C or use Hexane/Ether mix.

HPLC Purification (The "Basic Trap")

Peptides modified with 4-DAPA are basic .

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA .

  • Mechanism: The TFA protonates the dimethylamino group (

    
    ). This positive charge is essential for solubility and peak shape.
    
  • Warning: Do NOT use neutral buffers (ammonium acetate) unless necessary. The neutral amine may interact irreversibly with free silanols on the silica column (tailing).

  • Mass Spectrometry: Expect

    
     to be dominant. The dimethylamino group protonates easily, often yielding high signal intensity in ESI+.
    

Troubleshooting Table

IssueProbable CauseCorrective Action
Low Coupling Efficiency HCl salt neutralization failureEnsure extra base (DIEA) is added to neutralize the HCl salt of 4-DAPA (2 eq base per 1 eq 4-DAPA-HCl).
Racemization Base-catalyzed proton abstractionUse DIC/Oxyma (neutral pH activation) instead of HATU/DIEA if the peptide contains sensitive residues (Cys, His) adjacent to the coupling site.
Broad Peak on HPLC Silanol interactionIncrease TFA concentration to 0.15% or switch to a "End-capped" C18 column (e.g., C18-T3).
Peptide not precipitating High solubility in EtherEvaporate TFA completely under Nitrogen before adding ether. Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Albericio, F., & Tyley, A. (2012). Solid-Phase Synthesis of Peptides Containing N-Methyl Amino Acids. Methods in Molecular Biology, 826, 1-13. (Contextual grounding for tertiary amine handling).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. (2024).[1] 4-(Dimethylamino)pentanoic acid - Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling of Amino Acid Derivatives in SPPS. (General Protocol Reference). Link

Sources

Application

Application Note: Strategies and Protocols for the Amide Coupling of 4-(Dimethylamino)pentanoic Acid

Abstract Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of strategies and reagents for coupling 4-(Dimethylamino)pentanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of strategies and reagents for coupling 4-(Dimethylamino)pentanoic acid with primary and secondary amines. We delve into the specific chemical considerations arising from the substrate's tertiary amine moiety, offering a comparative analysis of common coupling reagents, detailed step-by-step protocols, and a logical framework for reagent selection. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial transformation, ensuring high yields, purity, and reproducibility.

Core Principles and Substrate Considerations

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid.[4] The choice of an appropriate coupling reagent is critical and depends on the specific properties of the substrates.

1.1. The Nature of 4-(Dimethylamino)pentanoic Acid

The key structural feature of 4-(Dimethylamino)pentanoic acid is the presence of a tertiary amine. This functional group introduces a specific challenge: its basicity. The tertiary amine can be protonated or interact with the coupling reagents, potentially complicating the reaction. Therefore, the reaction conditions, particularly the choice and stoichiometry of the base, must be carefully controlled to ensure that the carboxylic acid is selectively activated and coupled.

1.2. The Amine Coupling Partner

The nature of the amine nucleophile significantly influences the reaction's success. Sterically hindered amines (e.g., secondary amines with bulky substituents) or electron-deficient amines (e.g., anilines) can be poor nucleophiles, requiring more potent activating agents and potentially longer reaction times or higher temperatures to achieve efficient coupling.[1][5]

The Mechanism of Amide Bond Formation

The fundamental strategy for amide bond formation involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive "activated intermediate." This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->ActiveEster Activation Reagent Coupling Reagent Reagent->ActiveEster Amide Amide Product (R-CONHR') ActiveEster->Amide Nucleophilic Attack Byproduct Reagent Byproduct (e.g., Urea, HOAt) ActiveEster->Byproduct Release Amine Amine (R'-NH₂) Amine->Amide G cluster_hatu HATU Activation Mechanism cluster_coupling Coupling Carboxylate Carboxylate (R-COO⁻) Isouronium O-Acylisouronium Salt (Unstable) Carboxylate->Isouronium HATU HATU HATU->Isouronium ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster Rearrangement TMU Tetramethylurea (Byproduct) Isouronium->TMU Release Amide Amide Product ActiveEster->Amide Nucleophilic Attack HOAt HOAt (Byproduct) ActiveEster->HOAt Release Amine Amine (R'-NH₂) Amine->Amide

Figure 2: Simplified mechanism of HATU-mediated coupling.

3.3. Reagent Comparison Summary

FeatureEDC / HOBtHATU
Reactivity Good to HighVery High
Racemization Risk Low with HOBtVery Low
Suitability for Hindered Substrates ModerateExcellent [5][6]
Byproduct Removal Easy (Water-soluble urea)Easy (Soluble)
Cost LowerHigher
Key Requirement Additive (HOBt/NHS) requiredNon-nucleophilic base (DIPEA)

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of amines.

  • Materials:

    • 4-(Dimethylamino)pentanoic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DIPEA or Triethylamine (2.5 equiv)

    • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

    • Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(Dimethylamino)pentanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv). [4] 2. Dissolve the mixture in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. [4] 5. Add DIPEA (2.5 equiv) dropwise to the stirred solution. The tertiary amine on the pentanoic acid acts as a base, but additional external base is required to ensure the reaction proceeds efficiently.

    • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

    • Monitor Progress: Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is ideal for challenging substrates, such as sterically hindered or electron-poor amines, where Protocol 1 may be sluggish.

  • Materials:

    • 4-(Dimethylamino)pentanoic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF (to make a 0.1-0.5 M solution)

    • Standard workup reagents

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 4-(Dimethylamino)pentanoic acid (1.0 equiv) and HATU (1.1 equiv).

    • Dissolve the solids in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath with magnetic stirring.

    • Add DIPEA (3.0 equiv) dropwise. Note: A higher equivalence of base is used to neutralize the hexafluorophosphate salt and the carboxylic acid proton, plus the proton on the tertiary amine of the substrate.

    • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes. This step is critical to form the OAt-active ester and prevent side reactions with the amine. [6] 6. Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor Progress: Track the reaction by TLC or LC-MS. HATU-mediated couplings are often complete within a few hours. [6] 9. Workup & Isolation: Follow steps 8 and 9 from Protocol 1. The workup will remove the water-soluble byproducts (tetramethylurea, HOAt) and excess base.

    • Purification: Purify the crude product by flash column chromatography.

Strategic Reagent Selection

Choosing the optimal coupling reagent is key to success. The following decision-making workflow can guide your selection process.

G start Start: Define Coupling Needs q1 Is the amine sterically hindered or electron-poor? start->q1 q2 Is cost a primary concern? q1->q2 No res_hatu Use HATU Protocol (High efficiency for difficult substrates) q1->res_hatu  Yes q3 Is minimizing racemization of a chiral amine critical? q2->q3 No res_edc Use EDC/HOBt Protocol (Cost-effective and robust for general use) q2->res_edc Yes q3->res_hatu Yes q3->res_edc No

Figure 3: Decision workflow for selecting a coupling reagent.

References

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Bangslabs. Retrieved February 22, 2026, from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved February 22, 2026, from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved February 22, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. (2025, November 7). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved February 22, 2026, from [Link]

  • Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. (2025, March 31). Synfacts. Retrieved February 22, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 22, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 22, 2026, from [Link]

Sources

Method

Formulation of biodegradable LNPs using amino acid lipids

Topic: Formulation of Biodegradable Lipid Nanoparticles (LNPs) using Amino Acid-Based Lipids Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to Developing Nex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Formulation of Biodegradable Lipid Nanoparticles (LNPs) using Amino Acid-Based Lipids

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Developing Next-Generation Biodegradable LNPs with Amino Acid-Based Lipids

This guide provides a comprehensive framework for the formulation and characterization of biodegradable lipid nanoparticles (LNPs) utilizing amino acid-based ionizable lipids. We move beyond simple step-by-step instructions to delve into the causal relationships behind protocol choices, offering insights grounded in established biophysical principles and field-proven experience.

| The Scientific Rationale: Why Amino Acid Lipids?

The efficacy and safety of LNP-based therapeutics, particularly for RNA delivery, are critically dependent on the ionizable lipid component.[1][2] This lipid is the engine of the delivery vehicle, responsible for encapsulating the nucleic acid cargo and, most importantly, facilitating its escape from the endosome into the cytoplasm where it can exert its therapeutic effect.[3][4]

Traditional ionizable lipids have proven highly effective, as evidenced by the success of siRNA therapeutics like Onpattro® and the mRNA-based COVID-19 vaccines.[5][6] However, the field is actively pursuing next-generation lipids with improved safety profiles, particularly for applications requiring chronic dosing. This is where biodegradability becomes a paramount concern.[6]

Amino acid-based lipids represent a significant advancement in this area. By incorporating natural amino acids (e.g., lysine, histidine) as headgroups or within the lipid structure, we can introduce biodegradable linkages, such as esters and amides.[7][8] This design philosophy offers two key advantages:

  • Enhanced Biocompatibility and Safety: The degradation byproducts are endogenous molecules (amino acids, fatty acids, etc.), which are readily metabolized and cleared by the body, minimizing the potential for lipid accumulation and associated long-term toxicity.[6][8]

  • Tunable Physicochemical Properties: The inherent properties of amino acids (charge, pKa, hydrophobicity) provide a modular platform for fine-tuning the LNP's characteristics. For instance, lipids incorporating histidine, with its imidazole side chain, can offer enhanced buffering capacity in the endosome, promoting the "proton sponge" effect and facilitating endosomal escape.[7]

The ultimate goal is to create an LNP that is stable in circulation (pH 7.4) but becomes positively charged and structurally dynamic in the acidic environment of the endosome (pH 5.0-6.5), leading to the release of its cargo.[3] The pKa of the ionizable lipid is therefore a critical quality attribute, with an optimal range often cited between 6.0 and 6.9 for efficient endosomal release.[7][8][9]

| Core Components of the Amino Acid-Based LNP Formulation

A successful LNP formulation is a multi-component system where each lipid plays a distinct and synergistic role.[1]

ComponentExampleMolar Ratio (Typical)Primary Function(s)
Ionizable Amino Acid Lipid Histidine-Lysine-Histidine-Lysine (LHHK) Conjugate[7]50-55%Encapsulates negatively charged nucleic acid cargo at low pH; facilitates endosomal escape via protonation at acidic pH.[3]
Helper Phospholipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10-15%Provides structural integrity to the LNP, forming the lipid bilayer.[3][10]
Structural Lipid Cholesterol30-40%Enhances nanoparticle stability, modulates membrane fluidity, and facilitates membrane fusion events.[3][10]
PEG-Lipid DMG-PEG 20001-2%Forms a hydrophilic corona on the LNP surface to prevent aggregation, reduce opsonization, and prolong circulation time.[3]
| The Formulation Workflow: A Microfluidic Approach

For robust, reproducible, and scalable LNP production, microfluidic mixing is the current industry standard.[11][12] This technique involves the rapid and controlled mixing of a lipid-in-ethanol stream with a nucleic acid-in-aqueous buffer stream.[13][14] The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid cargo, forming LNPs with highly uniform size and low polydispersity.[11]

LNP_Workflow cluster_prep Phase 1: Solution Preparation cluster_formulate Phase 2: Microfluidic Formulation cluster_purify Phase 3: Purification & Concentration cluster_characterize Phase 4: Quality Control prep_lipid Prepare Lipid Mix in Ethanol mixer Rapid Microfluidic Mixing (e.g., T-junction, Herringbone) prep_lipid->mixer Organic Phase prep_rna Prepare Nucleic Acid in Aqueous Buffer (pH 4.0) prep_rna->mixer Aqueous Phase self_assembly LNP Self-Assembly (Flash Nanoprecipitation) mixer->self_assembly dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) self_assembly->dialysis concentrate Concentration (If Required) dialysis->concentrate qc Characterization Assays: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency - pKa Determination concentrate->qc

Diagram 1: A generalized workflow for the formulation of biodegradable LNPs using microfluidics.

| Detailed Formulation Protocol

This protocol is a starting point and should be optimized for each specific amino acid lipid and nucleic acid cargo.

4.1 Materials and Reagents
  • Lipids: Amino Acid-Based Ionizable Lipid, DSPC, Cholesterol, DMG-PEG 2000

  • Solvent: Absolute Ethanol (200 proof, molecular biology grade)

  • Nucleic Acid: mRNA, siRNA, or pDNA of interest

  • Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0 (for formulation)

  • Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr®, Dolomite Microfluidics system) with appropriate microfluidic chip (e.g., staggered herringbone).[11]

    • Syringe pumps

    • Dialysis cassettes (10 kDa MWCO)

    • Sterile, RNase-free consumables (vials, tubes, syringes)

4.2 Step-by-Step Methodology

Phase 1: Solution Preparation (Aseptic Technique Recommended)

  • Prepare the Lipid-Ethanol Solution:

    • In a sterile glass vial, dissolve the amino acid-based ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol. A common starting molar ratio is 50:10:38.5:1.5.[7]

    • The total lipid concentration should be between 10-25 mg/mL.

    • Gently vortex or sonicate briefly at room temperature until all lipids are fully dissolved, resulting in a clear solution.

    • Scientist's Note: This solution is the "organic phase." Ensuring complete dissolution is critical to prevent aggregation during mixing.

  • Prepare the Nucleic Acid-Aqueous Solution:

    • In a sterile, RNase-free tube, dilute the nucleic acid stock in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05 - 0.2 mg/mL).

    • Scientist's Note: This is the "aqueous phase." The acidic pH (4.0) is crucial. At this pH, the tertiary amine of the ionizable lipid is protonated (positively charged), enabling electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid.

Phase 2: Microfluidic Formulation

  • System Setup:

    • Prime the microfluidic system and pumps with ethanol and the aqueous buffer as per the manufacturer's instructions to remove any air bubbles.

    • Load the lipid-ethanol solution into a syringe for the "organic" inlet and the nucleic acid-aqueous solution into a syringe for the "aqueous" inlet.

  • Mixing and LNP Formation:

    • Set the pumps to the desired flow rate ratio (FRR) and total flow rate (TFR). A common starting point is an FRR of 3:1 (Aqueous:Organic).

    • The TFR will depend on the system but can range from 2 mL/min for screening to >20 mL/min for scale-up. Higher TFRs generally lead to smaller particle sizes.

    • Initiate the flow. The two streams will converge in the microfluidic chip, leading to rapid mixing and the spontaneous formation of LNPs.

    • Collect the milky-white LNP suspension from the outlet into a sterile collection vial. Discard the initial and final few hundred microliters to ensure collection of the steady-state product.

Phase 3: Purification and Buffer Exchange

  • Dialysis:

    • Immediately transfer the collected LNP suspension into a pre-wetted 10 kDa MWCO dialysis cassette.

    • Dialyze against 1x PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over a period of 6-24 hours.

    • Scientist's Note: This step is critical for two reasons: 1) It removes the ethanol, which is cytotoxic, and 2) It raises the pH from ~4.0 to a physiological 7.4. This pH shift deprotonates the ionizable lipid, resulting in a near-neutral surface charge, which is essential for stability and reduced clearance in vivo.

  • Concentration and Sterilization:

    • If necessary, concentrate the purified LNPs using centrifugal filter units (e.g., Amicon Ultra, 10-30 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. Store at 4°C.

| Quality Control: Characterizing Your LNPs

Thorough characterization is essential to ensure a reproducible and effective formulation.

LNP_Structure cluster_core LNP Core cluster_shell Lipid Shell cluster_corona Surface Nucleic Acid\n(e.g., mRNA) Nucleic Acid (e.g., mRNA) ionizable Amino Acid Lipid helper DSPC chol Cholesterol peg PEG-Lipid

Diagram 2: Conceptual structure of a multi-component amino acid-based LNP.

5.1 Key Characterization Assays
ParameterMethodTypical Target ValuesRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 120 nmSize influences biodistribution, cellular uptake, and potential for renal clearance.[15]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A measure of the homogeneity of the particle population. Low PDI is critical for batch-to-batch consistency.[11][15]
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4Confirms successful buffer exchange and deprotonation of the ionizable lipid, which is key for in vivo stability.
Encapsulation Efficiency (EE%) RiboGreen Assay (for RNA)> 90%Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs. High EE is crucial for therapeutic potency.
pKa TNS Assay6.0 - 6.9Determines the pH at which 50% of the ionizable lipid is protonated. This value predicts the LNP's ability to facilitate endosomal escape.[1][7]
5.2 Protocol: Encapsulation Efficiency (RiboGreen Assay)
  • Prepare two sets of samples:

    • Total RNA: Lyse a known volume of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release all encapsulated RNA.

    • Free RNA: Use an untreated sample of the LNP formulation.

  • Add the RiboGreen reagent (which fluoresces upon binding to nucleic acids) to both sets of samples.

  • Measure the fluorescence intensity (Excitation ~480 nm, Emission ~520 nm).

  • Calculate EE% using the formula: EE% = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100

| Conclusion and Future Perspectives

The use of biodegradable, amino acid-based lipids is a pivotal step toward creating safer and more effective LNP-based therapies. By combining rational lipid design with controlled manufacturing processes like microfluidics, researchers can develop highly optimized delivery vehicles for a wide range of genetic medicines. The protocols and principles outlined in this guide provide a robust foundation for scientists and drug developers to innovate in this exciting and rapidly advancing field.

| References
  • Sabnis, S., et al. (2018). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Molecular Therapy. Available at: [Link]

  • Microfluidics. (n.d.). Lipid Nanoparticle Formulation Technology. Microfluidics International Corporation. Available at: [Link]

  • Inside Therapeutics. (2025). Fundamentals of microfluidic mixing for LNP synthesis. Inside Therapeutics. Available at: [Link]

  • Micronit. (2024). Efficient Lipid Nanoparticles: The Microfluidic Approach to Precision Medicines. Micronit. Available at: [Link]

  • Miyata, K., et al. (2022). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. Advanced Drug Delivery Reviews. Available at: [Link]

  • Kowalski, P.S., et al. (2022). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. International Journal of Molecular Sciences. Available at: [Link]

  • Flagship Pioneering. (2018). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Flagship Pioneering. Available at: [Link]

  • McDonough, J.A., et al. (2021). Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA. Angewandte Chemie International Edition. Available at: [Link]

  • Islam, M.A., et al. (2022). Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery. Acta Biomaterialia. Available at: [Link]

  • Al-Amin, M., et al. (2023). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Pharmaceutics. Available at: [Link]

  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis Inc. Available at: [Link]

  • Islam, M.A., et al. (2022). Development of amino acid-modified biodegradable lipid nanoparticles for siRNA delivery. Acta Biomaterialia. Available at: [Link]

  • Li, B., et al. (2024). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Finn, J.D., et al. (2021). Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components. Accounts of Materials Research. Available at: [Link]

  • Hou, X., et al. (2021). Lipid carriers for mRNA delivery. Nature Reviews Materials. Available at: [Link]

  • Brown, A., et al. (2024). Lipid nanoparticle formulation for gene editing and RNA-based therapies for glioblastoma. Neuro-Oncology. Available at: [Link]

  • Masutomi, R., et al. (2022). Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Developing Biodegradable Lipid Nanoparticles for Intracellular mRNA Delivery and Genome Editing. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Lipid-based nanoparticle. Wikipedia. Available at: [Link]

  • Zhao, S., et al. (2024). Acid-degradable lipid nanoparticles enhance the delivery of mRNA. Nature Nanotechnology. Available at: [Link]

  • Liu, S., et al. (2024). Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. bioRxiv. Available at: [Link]

  • Gholami, M., et al. (2023). Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure. The Journal of Physical Chemistry B. Available at: [Link]

  • Salvi, J., & Carnerup, A. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods. Available at: [Link]

  • Google Patents. (2020). WO2020061457A1 - Preparation of lipid nanoparticles and methods of administration thereof. Google Patents. Available at:

Sources

Application

Application Note: Reductive Amination Strategies for Dimethylamino Pentanoic Acid

-Dimethylamino Pentanoic Acid (and isomers) Abstract & Scope The synthesis of dimethylamino pentanoic acid —specifically the 5-isomer (5-(dimethylamino)valeric acid) and the 4-isomer (derived from levulinic acid)—present...

Author: BenchChem Technical Support Team. Date: February 2026


-Dimethylamino Pentanoic Acid (and isomers)

Abstract & Scope

The synthesis of dimethylamino pentanoic acid —specifically the 5-isomer (5-(dimethylamino)valeric acid) and the 4-isomer (derived from levulinic acid)—presents a unique set of chemoselective challenges. These molecules serve as critical linkers in PROTACs, cationic lipid headgroups for mRNA delivery (LNPs), and pharmaceutical intermediates.

The core synthetic challenge lies in the zwitterionic nature of the product and the high probability of intramolecular cyclization (lactamization) when the amine and carboxylic acid are positioned to form 5- or 6-membered rings.

This guide details two distinct protocols:

  • Method A (Lab Scale): A high-fidelity Sodium Triacetoxyborohydride (STAB) protocol utilizing an ester-protection strategy to ensure solubility and prevent premature cyclization.

  • Method B (Scale-Up/Green): A catalytic hydrogenation workflow suitable for processing biomass-derived levulinic acid, with specific controls for lactam formation.

Strategic Analysis of Reducing Agents

The choice of reducing agent dictates the impurity profile and workup complexity.

ParameterSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (

)
Catalytic Hydrogenation (

/Pd-C)
Selectivity High. Reduces iminium ions over ketones/aldehydes.High. Similar to STAB but requires pH control.Low. Can reduce ketones to alcohols if unoptimized.
Toxicity Low (Boric acid byproduct).High (Generates HCN/Cyanide).Low (Metal recycling required).
Solvent DCE, THF, EtOAc.[1][2][3]MeOH, EtOH (pH 6).MeOH, Water, Dioxane.
Atom Economy Poor (Stoichiometric waste).Poor.Excellent.
Primary Use Lab-scale, high-value intermediates.Legacy protocols (avoid if possible).Industrial scale-up (>1 kg).

Reaction Mechanism & Pathway[4][5][6][7][8]

The reductive amination proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion, which is then irreversibly reduced.

ReductiveAmination Start Aldehyde/Ketone (Ester Precursor) Hemi Hemiaminal Intermediate Start->Hemi + DMA Amine Dimethylamine (DMA) Amine->Hemi Iminium Iminium Ion (C=N+) Hemi->Iminium - H2O (Acid Cat.) Product Tertiary Amine (Ester) Iminium->Product + Hydride (STAB/H2)

Figure 1: General mechanism of reductive amination. Note that for amino-acid synthesis, the carboxylic acid tail is often protected as an ester during this sequence to prevent zwitterion precipitation.

Protocol A: The "Ester-First" STAB Method (Lab Scale)

Rationale: Direct reductive amination of oxo-acids (like 5-oxopentanoic acid) often fails because the product precipitates as a zwitterion, trapping impurities. This protocol uses Methyl 5-oxopentanoate , keeping the molecule lipophilic for easy organic extraction before the final hydrolysis.

Materials
  • Substrate: Methyl 5-oxopentanoate (1.0 eq)

  • Amine: Dimethylamine (2.0 M in THF) (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Quench: Sat.

    
    
    
Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge a flame-dried flask with Methyl 5-oxopentanoate (10 mmol) and DCE (30 mL).

    • Add Dimethylamine (2.0 M in THF, 6.0 mL, 12 mmol) dropwise at 0°C.

    • Note: If using DMA hydrochloride salt, add 1.2 eq of Triethylamine (TEA) to liberate the free amine.

    • Stir for 30 minutes at room temperature to allow hemiaminal/imine equilibrium.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (3.0 g, 14 mmol) portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • IPC (In-Process Control): Monitor by TLC (stained with Ninhydrin or Dragendorff) or LC-MS. Look for disappearance of the aldehyde peak.

  • Workup (The "Lipophilic" Advantage):

    • Quench with saturated aqueous

      
       (30 mL). Stir vigorously for 20 mins until gas evolution ceases.
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics, dry over

      
      , and concentrate.
      
    • Result: You now have Methyl 5-(dimethylamino)pentanoate as a crude oil.

  • Hydrolysis to Final Acid:

    • Dissolve the crude ester in 1:1 THF/Water (20 mL).

    • Add LiOH (2.0 eq). Stir at ambient temperature for 2 hours.

    • Neutralization (Critical): Carefully adjust pH to ~7.0 using 1M HCl.

    • Lyophilization: Freeze-dry the aqueous solution to obtain the zwitterionic product mixed with LiCl.

    • Desalting (Optional): Pass through a weak cation exchange resin (e.g., Amberlite IRC-86) if salt-free material is required.

Protocol B: Catalytic Hydrogenation of Levulinic Acid (Green/Scale-Up)

Rationale: For the 4-isomer (derived from Levulinic acid), catalytic hydrogenation is preferred industrially. However, this substrate is prone to cyclizing to 1,5-dimethyl-2-pyrrolidone . This protocol targets the open-chain amino acid by controlling temperature and pH.

Materials
  • Substrate: Levulinic Acid (1.0 eq)

  • Amine: Dimethylamine (40% aq solution or gas) (1.5 eq)

  • Catalyst: 5% Pd/C (5 wt% loading) or Pt/C (more resistant to poisoning)

  • Solvent: Methanol or Water

Step-by-Step Workflow
  • Reactor Loading:

    • In a high-pressure autoclave, dissolve Levulinic Acid (50 mmol) in Methanol (100 mL).

    • Add Dimethylamine (75 mmol).

    • Add Pd/C catalyst (500 mg).

  • Hydrogenation:

    • Purge reactor with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressurize to 5–10 bar (70–145 psi)

      
      .
      
    • Stir at 40–50°C .

    • Critical Control: Do NOT exceed 80°C. Higher temperatures favor the dehydration of the amino-acid intermediate into the lactam (pyrrolidone).

  • Filtration & Isolation:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter catalyst through a Celite pad.

    • Concentrate the filtrate.

    • Purification: Recrystallize the zwitterion from EtOH/Acetone or use ion-exchange chromatography.

Troubleshooting & "Self-Validating" QC

A robust protocol includes checks to prove it worked before the final step.

Failure ModeSymptomRoot CauseCorrective Action
Low Yield LC-MS shows alcohol byproduct.Ketone reduced before amine condensation.Ensure DMA is added before the reducing agent. Use STAB (slower reduction) instead of

.
Cyclization NMR shows loss of methyl ester/acid proton; IR shows lactam band (~1680 cm⁻¹).Spontaneous lactamization of 4- or 5-amino acid.Keep pH neutral/basic during workup. Avoid high heat. Store as the HCl salt (prevents cyclization).
Incomplete Reaction Starting material remains.Wet solvent or old STAB reagent.STAB decomposes in moisture. Use fresh reagent. Add 1 eq of Acetic Acid to catalyze imine formation.
Diagram: Workup Decision Tree

Workup Start Reaction Complete Check Is Product an Ester? Start->Check Yes Standard Extraction (DCM/NaHCO3) Check->Yes Yes (Protocol A) No Zwitterion Handling Check->No No (Direct Acid) Hydrolysis LiOH Hydrolysis Yes->Hydrolysis IonExchange Dowex/Amberlite Column No->IonExchange

Figure 2: Decision tree for isolation strategy based on protecting group status.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4] The Journal of Organic Chemistry. [Link]

  • Hayes, K. S. (2003). "Industrial Reductive Amination." Applied Catalysis A: General. (Overview of hydrogenation vs. hydride methods). [Link]

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (General reaction conditions and reagent comparisons). [Link]

  • Tang, X., et al. (2014). "Conversion of Biomass-Derived Levulinic Acid to Pyrrolidones via Reductive Amination." (Specific to the 4-isomer/Levulinic acid pathway). [Link]

Sources

Method

Application Note: Solid-Phase Peptide Synthesis with N,N-Dimethylated Amino Acids

[1][2] Executive Summary The incorporation of N,N-dimethylated amino acids into peptide sequences is a critical strategy in modern drug discovery.[1] This modification significantly enhances metabolic stability by blocki...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The incorporation of N,N-dimethylated amino acids into peptide sequences is a critical strategy in modern drug discovery.[1] This modification significantly enhances metabolic stability by blocking proteolytic cleavage and improves membrane permeability by masking the polarity of the N-terminal amine or backbone amides.[2] However, the synthesis of these moieties presents unique challenges: extreme steric hindrance, low nucleophilicity of the intermediate secondary amine, and the failure of standard colorimetric monitoring tests.

This guide provides high-fidelity protocols for two distinct workflows:

  • On-Resin Reductive Alkylation: The gold standard for N-terminal capping.

  • Coupling Pre-formed N,N-Dimethyl Amino Acids: Strategies for internal incorporation using high-efficiency coupling reagents.

Technical Background & Mechanistic Insight

The Steric Challenge

The introduction of two methyl groups onto the amine creates a "steric wall." In standard SPPS, the nucleophilic attack of the resin-bound amine onto the activated carboxylate is the rate-limiting step.

  • Primary Amine: Unhindered, fast kinetics.

  • Secondary Amine (N-methyl): Slower kinetics due to steric clash and reduced nucleophilicity.[3]

  • Tertiary Amine (N,N-dimethyl): This moiety effectively terminates the chain. No further amino acids can be coupled to an N,N-dimethylated residue because there is no proton to remove for the formation of the next peptide bond. Therefore, N,N-dimethylation is almost exclusively an N-terminal modification or a side-chain modification (e.g., Dimethylarginine).

Monitoring Limitations

Standard Kaiser (Ninhydrin) tests rely on the formation of Ruhmann’s purple, which requires a primary amine. They are false-negative for secondary and tertiary amines.

  • Chloranil Test: Detects secondary amines (turning blue) but is negative for tertiary amines.

  • Implication: Verification of N,N-dimethylation relies on the disappearance of the blue Chloranil signal (conversion of secondary to tertiary) or, preferably, micro-cleavage and LC-MS analysis.

Workflow Visualization

Diagram 1: On-Resin Reductive Methylation Pathway

This diagram illustrates the step-by-step conversion of a primary amine to a tertiary amine via the Schiff base intermediate.

ReductiveMethylation cluster_QC QC Checkpoints Resin Resin-Peptide-NH2 (Primary Amine) Imine1 Schiff Base (Imine Intermediate) Resin->Imine1 + Formaldehyde (excess) Kaiser Kaiser Test: Positive (Blue) Resin->Kaiser MonoMe Resin-Peptide-NH-Me (Secondary Amine) Imine1->MonoMe + NaCNBH3 (Reduction) Imine2 Immonium Ion Intermediate MonoMe->Imine2 + Formaldehyde Chloranil Chloranil Test: Positive (Blue) MonoMe->Chloranil DiMe Resin-Peptide-N(Me)2 (Tertiary Amine) Imine2->DiMe + NaCNBH3 (Final Capping) FinalCheck Chloranil Test: Negative (Colorless) DiMe->FinalCheck

Caption: Step-wise reductive alkylation mechanism. Note the transition of QC checkpoints from Kaiser (Primary) to Chloranil (Secondary) to Negative (Tertiary).

Protocol A: On-Resin Reductive Alkylation (N-Terminal Capping)

This method utilizes formaldehyde and sodium cyanoborohydride (NaCNBH3). NaCNBH3 is preferred over NaBH4 because it selectively reduces the imine (Schiff base) without reducing the aldehyde or ketones, allowing for a cleaner reaction in slightly acidic conditions.

Reagents Required[1][2][5][6][7][8][9][10][11]
  • Formaldehyde: 37% aqueous solution (Formalin).

  • Sodium Cyanoborohydride (NaCNBH3): 1.0 M solution in N-methylpyrrolidone (NMP) or DMF.

  • Acetic Acid (AcOH): Glacial.

  • Solvent: DMF (Dimethylformamide).[3][4]

Step-by-Step Procedure
  • Fmoc Removal: Ensure the N-terminal Fmoc group is fully removed using 20% Piperidine/DMF.[5] Wash resin thoroughly (3x DMF, 3x DCM, 3x DMF).

  • Preparation of Alkylation Cocktail: For 0.1 mmol resin, prepare the following mixture in a separate vial:

    • Formaldehyde (37%): 10 equivalents (approx. 80 µL).

    • Acetic Acid: 1% v/v (helps protonate the imine, accelerating reduction).

    • DMF: Enough to cover the resin (approx. 2-3 mL).

  • Incubation (Schiff Base Formation): Add the Formaldehyde/AcOH/DMF solution to the resin. Shake for 5 minutes. Do not drain.

  • Reduction: Add NaCNBH3 (10 equivalents) directly to the resin slurry.

    • Caution: Toxic HCN gas can theoretically form if pH drops too low; work in a well-ventilated fume hood.

  • Reaction Time: Shake at room temperature for 2 hours .

    • Note: The reaction proceeds through the mono-methyl to the di-methyl state. The second methylation is slower due to steric hindrance.

  • Wash: Drain and wash resin with DMF (5x).[3]

  • Repeat (Mandatory): Due to the difficulty of the second methylation, repeat steps 2-6 once more to ensure conversion from mono-methyl to dimethyl.

  • Final Wash: DMF (5x), DCM (5x), MeOH (3x).

Validation (Self-Validating System)
  • Chloranil Test: Take a few beads.[4] Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF. Wait 5 mins.

    • Dark Blue: Presence of secondary amine (Mono-methyl) -> Incomplete. Repeat reaction.

    • Colorless/Yellow: Absence of secondary amine -> Complete (assuming Kaiser was also negative).

  • Micro-Cleavage: Cleave 5 mg of resin with TFA/H2O/TIS (95:2.5:2.5) for 30 mins. Analyze by LC-MS to confirm mass shift (+28 Da from parent).

Protocol B: Coupling Pre-formed N,N-Dimethyl Amino Acids

This protocol applies when you are coupling a specific building block, such as Fmoc-N,N-dimethyl-Lysine or N,N-dimethyl-Glycine , to the peptide chain. Note: If this residue is at the N-terminus, the chain ends here. If it is a side-chain modification (e.g., ADMA), the backbone amine is still available for coupling.

Reagents of Choice
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Avoid HBTU/TBTU as they are not reactive enough.

  • Base: DIEA (Diisopropylethylamine).[6]

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) can suppress racemization.

Step-by-Step Procedure
  • Activation:

    • Dissolve Fmoc-AA(Me)2-OH (3-4 equivalents) in DMF.

    • Add HATU (0.95 eq relative to AA) to prevent guanidinylation.

    • Add HOAt (3-4 eq).

    • Add DIEA (6-8 eq).

    • Pre-activation time: 30 seconds (keep short to minimize epimerization).

  • Coupling:

    • Add activated solution to the resin.[3][5]

    • Microwave Assistance (Highly Recommended): Heat to 75°C for 10 minutes (for standard residues) or 50°C for 20 minutes (for Cys/His to avoid racemization).

    • Manual Alternative: Shake for 3-12 hours at room temperature.

  • Double Coupling: Drain and repeat the coupling step with fresh reagents.[5]

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Data Summary & Troubleshooting

Comparative Analysis of Coupling Reagents for Hindered Amines[12]
ReagentReactivityRacemization RiskRecommended Use
HATU HighModerateGold standard for hindered couplings (N-Me, N,N-Me).
PyAOP Very HighLowExcellent alternative if HATU fails; phosphonium salt.
COMU HighLowSafer byproduct (dimethylmorpholine) than HATU.
HBTU ModerateLowNot recommended for N,N-dimethylated residues.
DIC/Oxyma HighVery LowGood for microwave synthesis; prevents racemization.
Troubleshooting Logic Tree

Troubleshooting Start Issue: Incomplete N,N-Dimethylation Check1 Is it N-Terminal Capping? Start->Check1 MethodA Check Formaldehyde Freshness (Polymerizes over time) Check1->MethodA Yes (Reductive Alkylation) Check2 Is it Internal Coupling? Check1->Check2 No (Pre-formed AA) MethodB Check Solvent System Switch to DMF/MeOH or NMP MethodA->MethodB Still failing? Reagent Switch to PyAOP or HATU Check2->Reagent Temp Increase Temp (Microwave 75°C) Reagent->Temp Still failing?

Caption: Decision matrix for troubleshooting incomplete synthesis or capping.

References

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[7][8] Journal of Peptide Science, 12(3), 213-219. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][9][4][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

  • BenchChem Application Notes. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (Source for Chloranil Test protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-(Dimethylamino)pentanoic acid HCl in organic solvents

Welcome to the technical support center for 4-(Dimethylamino)pentanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)pentanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in organic solvents. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(Dimethylamino)pentanoic acid HCl so difficult to dissolve in common organic solvents like Dichloromethane (DCM), THF, or Ethyl Acetate?

A: The poor solubility stems from the highly polar, ionic nature of the molecule.[1] 4-(Dimethylamino)pentanoic acid HCl is a salt. It contains a positively charged quaternary ammonium group and a chloride anion. This ionic character, combined with the polar carboxylic acid group, makes the molecule significantly more soluble in polar solvents like water, methanol, or ethanol, and poorly soluble in non-polar or weakly polar organic solvents.[1][2] The principle of "like dissolves like" is key here; the high polarity of the salt favors interaction with polar solvent molecules.[3]

Q2: What are the recommended starting solvents for direct dissolution?

A: For direct dissolution of the hydrochloride salt, you should begin with highly polar solvents. While quantitative solubility data is not widely published, the following are excellent starting points based on the compound's structure:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1][4] These are often effective but may need to be removed under high vacuum.

Q3: Can I improve solubility simply by heating the mixture?

A: Gentle warming can increase both the rate of dissolution and the equilibrium solubility of many salts.[1][5] This is because the increased kinetic energy helps solvent molecules break down the crystal lattice of the solute.[5] However, this effect is often limited for highly insoluble salts in non-polar solvents. Furthermore, be aware that the free amine form of the compound, which could be generated at elevated temperatures, may be less stable than the hydrochloride salt.[1] In some rare cases for other salts, solubility can even decrease with increasing temperature, a phenomenon governed by the enthalpy of dissolution.[6]

Q4: What is the single most reliable method to achieve solubility in a less polar solvent like DCM or THF for my reaction?

A: The most effective and widely practiced strategy is to convert the hydrochloride salt to its corresponding free amine, a process often called "free-basing".[1][7] The free amine is a neutral, less polar molecule and is therefore significantly more soluble in a broad range of organic solvents.[1][8] This is a standard procedure before many reactions, such as amide couplings.[1]

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a decision-making framework and detailed solutions for when 4-(Dimethylamino)pentanoic acid HCl fails to dissolve in your desired organic solvent system.

The Core Problem: A Highly Polar Salt in a Low-Polarity Environment

The fundamental issue is an electrostatic mismatch between the ionic solute and the non-polar solvent. The primary goal of any strategy is to reduce the polarity of the solute.

cluster_problem The Solubility Problem Compound 4-(Me2)N-Pentanoic Acid HCl (Ionic, High Polarity) Result Insoluble Suspension Compound->Result Poor Interaction Solvent Organic Solvent (e.g., DCM, THF) (Covalent, Low Polarity) Solvent->Result Poor Interaction

Caption: Polarity mismatch between the ionic salt and a non-polar organic solvent.

Solution Pathways

There are two primary, highly effective methods to render the compound soluble in your organic solvent of choice. The selection depends on whether the byproducts of the method will interfere with your subsequent chemistry.

cluster_main Primary Solutions: Free-Basing cluster_secondary Alternative (Less Common) Approaches start Insoluble 4-(Me2)N-Pentanoic Acid HCl in Organic Solvent in_situ Method 1: In-Situ Neutralization (Fast, for direct use) start->in_situ Preferred for most reactions extraction Method 2: Liquid-Liquid Extraction (Isolates free amine) start->extraction When byproduct must be removed cosolvent Method 3: Co-Solvent System start->cosolvent ptc Method 4: Phase Transfer Catalysis start->ptc out1 Result: - Soluble Free Amine in Solvent - Insoluble Amine Salt Byproduct in_situ->out1 out2 Result: - Pure, Isolated Free Amine - Ready for dissolution extraction->out2

Caption: Decision workflow for solubilizing 4-(Dimethylamino)pentanoic acid HCl.

Detailed Troubleshooting Solutions & Protocols

Method 1: In-Situ Neutralization (Free-Basing)

This is the most direct method for using the compound in a reaction. It involves adding a base directly to the suspension of the HCl salt in your organic solvent.

  • Causality: A tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) is added to the suspension. It deprotonates the ammonium salt, forming the neutral (and soluble) free amine and the hydrochloride salt of the tertiary amine.[1] The latter often precipitates from the solution and can sometimes be filtered off if necessary, though many reactions proceed without its removal.

  • When to Use: Ideal for reactions where the resulting ammonium salt byproduct (e.g., triethylammonium chloride) is inert and will not interfere with the desired chemical transformation. Common in peptide coupling and acylation reactions.

  • Protocol 1: In-Situ Neutralization

    • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(Dimethylamino)pentanoic acid HCl (1.0 equivalent) and your anhydrous organic solvent (e.g., DCM, THF).

    • Stirring: Begin vigorous stirring to create a fine suspension.

    • Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any exotherm from the neutralization.

    • Base Addition: Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.05-1.1 equivalents) dropwise to the stirred suspension.

    • Reaction: Stir the mixture at 0 °C for 15-30 minutes. You will often observe the solid HCl salt dissolving as the soluble free amine is formed. A new precipitate, the tertiary amine hydrochloride, may form.

    • Proceed: The resulting solution/suspension containing the dissolved free amine is now ready for the addition of your other reagents.

Method 2: Free-Basing via Aqueous Workup and Extraction

This method isolates the pure, neutral free amine, providing a clean starting material for your reaction.

  • Causality: This is a classic acid-base extraction. The HCl salt is first dissolved in an aqueous phase. A strong base (e.g., NaOH, K2CO3) is added to raise the pH, neutralizing the ammonium salt to the free amine.[9] The now neutral and less polar free amine is no longer soluble in the aqueous layer and can be extracted into an immiscible organic solvent.[9][10]

  • When to Use: When the byproduct of in-situ neutralization is problematic for your reaction, or when you need to accurately determine the concentration of the free amine solution.

  • Protocol 2: Free-Basing via Aqueous Workup

    • Dissolution: Dissolve the 4-(Dimethylamino)pentanoic acid HCl in a minimal amount of water or a dilute aqueous base like 10% sodium bicarbonate solution.[7]

    • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1M NaOH solution or saturated potassium carbonate) with stirring until the pH of the solution is >10 (check with pH paper).

    • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). Combine the organic layers.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is the free amine, typically an oil or low-melting solid.

    • Caution: The isolated free amine may be less stable over long-term storage than its hydrochloride salt form.[1] It is often best to use it immediately after preparation.

Method 3: Co-Solvent Systems
  • Concept: Dissolve the HCl salt in a minimal amount of a strong, polar aprotic solvent (e.g., DMF or DMSO) in which it is soluble, and then dilute this solution with your primary, less-polar reaction solvent.

  • Limitations: This approach can be problematic. The polar co-solvent may interfere with your reaction chemistry, and its high boiling point can make final product purification difficult. Use with caution and only after other methods have been ruled out.

Method 4: Phase Transfer Catalysis (PTC)
  • Concept: This advanced technique is used to facilitate a reaction between a water-soluble reactant and an organic-soluble reactant. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), acts as a "detergent," carrying the ionic reactant into the organic phase where it can react.[11]

  • Application: While not strictly for improving simple solubility, it is a powerful tool if you are performing a reaction where the HCl salt needs to react with a non-polar substrate. This method avoids the need for a homogeneous solution.[12]

Solubility Overview Table

This table provides a qualitative summary of the expected solubility for both the salt and free amine forms of 4-(Dimethylamino)pentanoic acid.

Solvent ClassExample Solvents4-(Dimethylamino)pentanoic acid HCl4-(Dimethylamino)pentanoic acid (Free Amine)Rationale
Polar Protic Water, Methanol, EthanolHigh Moderate to HighThe HCl salt is ionic and readily solvated. The free amine can still hydrogen bond.
Polar Aprotic DMSO, DMFHigh High Strong dipole moments in these solvents can solvate both the ionic salt and the polar free amine.[1]
Weakly Polar Dichloromethane (DCM), THFVery Low / Insoluble High The free amine's polarity is compatible, but the ionic salt's is not.[1][4]
Non-Polar Hexanes, Toluene, Diethyl EtherInsoluble Low to ModerateThe free amine has some non-polar character but is generally not ideal for highly non-polar solvents.

References

  • Sciencemadness Discussion Board. (2007, April 1). washes and extractions. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)pentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Quora. (2022, November 8). How does the temperature of water affect the solubility of ammonium chloride? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride ? Retrieved from [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]

  • Filo. (2025, May 7). Write a short note on amine salt as phase transfer catalyst. Retrieved from [Link]

  • Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature? Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • PharmaCompass. (n.d.). trans-4-Dimethylaminocrotonic acid HCl. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • U.Mass General Chemistry. (n.d.). Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. Retrieved from [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Crystal Growth & Design, 4(5), 1021–1027. Retrieved from [Link]

  • Reddit. (2021, February 24). Free-basing a volatile aliphatic amine without aqueous? Retrieved from [Link]

  • Chemed.chem.purdue.edu. (n.d.). Amines. Retrieved from [Link]

  • Sciencemadness.org. (2021, August 26). Forming oxalte salts of amines. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Sciencemadness.org. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reddit. (2015, May 10). Salt form of amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Organic - Solvents Data With Water Solubility. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of 4-(Dimethylamino)pentanoic Acid Derivatives

Here is the technical support guide designed for researchers working with 4-(Dimethylamino)pentanoic acid derivatives. Executive Summary Working with 4-(dimethylamino)pentanoic acid (and its -amino acid analogs) presents...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide designed for researchers working with 4-(Dimethylamino)pentanoic acid derivatives.

Executive Summary

Working with 4-(dimethylamino)pentanoic acid (and its


-amino acid analogs) presents a unique stereochemical challenge. Unlike standard 

-amino acids, where racemization is driven by oxazolone formation, this

-amino acid scaffold racemizes primarily through Neighboring Group Participation (NGP) leading to a cyclic acylammonium intermediate.

This guide addresses the mechanistic root of this instability and provides validated protocols to maintain Enantiomeric Excess (% ee) during activation and coupling.

Part 1: The Mechanistic Failure Mode

Why is my reaction racemizing?

To prevent racemization, you must understand that you are fighting an intramolecular race. When you activate the carboxyl group (C1), the tertiary amine at C4 acts as an internal nucleophile.

The Cyclic Acylammonium Trap
  • Activation: You convert the carboxylic acid into a leaving group (e.g., -OBt, -OAt, or NHS ester).

  • Cyclization (The Critical Step): The dimethylamino group at position 4 attacks the activated carbonyl (5-exo-trig cyclization). This forms a 5-membered cyclic acylammonium salt (a charged pyrrolidinone-like species).

  • Racemization: In this cyclic cationic state, the proton at C4 (the chiral center) becomes hyper-acidic due to the inductive effect of the adjacent quaternary nitrogen and the carbonyl. Even mild bases (like DIPEA) can abstract this proton, leading to an achiral enamine intermediate.

  • Result: When the ring opens upon attack by your amine nucleophile, stereochemical information is lost.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between direct coupling (retention) and the NGP pathway (racemization).

RacemizationPathway Start Chiral 4-(N,N) Pentanoic Acid Active Activated Ester (Oxyma/OBt) Start->Active Activation (DIC/HATU) Product Desired Chiral Amide Product Active->Product Fast Amine Attack (k_couple) Cyclic Cyclic Acylammonium Intermediate (Unstable) Active->Cyclic Intramolecular Attack (NGP) Enamine Planar Enamine (Achiral) Cyclic->Enamine Base (DIPEA) Deprotonation Racemic Racemic Mixture Cyclic->Racemic Ring Opening Enamine->Cyclic Reprotonation

Caption: Figure 1. The competition between intermolecular coupling (Green) and intramolecular cyclization-induced racemization (Red).

Part 2: Troubleshooting & FAQs

Q1: I am using standard Fmoc protocols (HBTU/DIPEA), but I see ~15% epimerization. Why?

A: HBTU/DIPEA is often too slow for this specific scaffold. The presence of DIPEA (a tertiary base) is the primary culprit.

  • Reasoning: DIPEA is basic enough to deprotonate the C4 proton of the cyclic acylammonium intermediate described above. Furthermore, uronium salts (HBTU) can be slow to react with sterically hindered secondary amines, giving the internal NMe2 group time to cyclize.

  • Solution: Switch to DIC/Oxyma Pure or HATU/Collidine . Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base that significantly reduces proton abstraction risk.

Q2: Can I use the acid chloride method to speed up the reaction?

A: Avoid acid chlorides unless you strictly control the pH.

  • Risk: Acid chlorides are highly activated. Without a proton source, the internal NMe2 will cyclize instantaneously to the acylammonium salt.

  • Workaround: If you must use acid chlorides, use the Schotten-Baumann conditions (biphasic) or ensure the amino group is protonated (as an HCl salt) until the moment of coupling, though this is difficult to control with 4-dimethylamino derivatives.

Q3: Does temperature really matter for this molecule?

A: Yes, exponentially.

  • Thermodynamics: The cyclization (NGP) has a higher activation energy than the bimolecular coupling in many cases.

  • Protocol: Perform the activation and coupling at 0°C to -10°C . Do not heat to promote solubility. If solubility is an issue, use NMP or DMF/DCM mixtures rather than heat.

Part 3: Optimized Experimental Protocols

Protocol A: The "Safe" Coupling (Recommended)

This protocol utilizes sym-collidine to minimize base-catalyzed racemization and HATU for rapid activation.

Reagents:

  • 4-(Dimethylamino)pentanoic acid (1.0 equiv)[1]

  • Amine coupling partner (1.1 equiv)[2]

  • HATU (1.0 - 1.1 equiv)

  • sym-Collidine (2.5 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine partner in DMF at 0°C.

  • Base Addition: Add sym-collidine. Stir for 2 minutes. Note: The internal amine is now free base, but collidine is too sterically hindered to abstract the C4 proton effectively.

  • Activation: Add HATU in one portion at 0°C.

  • Reaction: Allow to stir at 0°C for 30–60 minutes. Monitor by LCMS.[2] Do not let it warm to RT unless conversion stalls.

  • Quench: Quench with mild acid (0.5 M NaH2PO4) to immediately protonate any remaining dimethylamine and stop cyclization.

Protocol B: Data Comparison of Coupling Conditions

The following data highlights the impact of base and coupling reagent choice on the Enantiomeric Excess (ee) of a model coupling (4-dimethylaminopentanoic acid + benzylamine).

Coupling SystemBaseTemperatureReaction TimeYield (%)% ee (Chiral Purity)
HBTU DIPEA25°C2 h88%82% (Significant Loss)
EDC / HOBt DIPEA25°C4 h75%89%
DIC / Oxyma None*25°C2 h92%96%
HATU Collidine 0°C 1 h 95% >99%

*DIC/Oxyma protocols can often run without additional tertiary base if the amine component is not a salt, reducing racemization risk significantly.

Part 4: Analytical Validation

Do not assume your product is pure. You must validate the stereochemistry.

Method: Chiral HPLC / SFC Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based) Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) for SFC; Hexane/IPA/DEA for Normal Phase.

  • Crucial Note: You must add a basic modifier (DEA or TEA) to the mobile phase to ensure the dimethylamino group elutes as a sharp peak, otherwise, tailing will obscure the enantiomers.

References

  • Steinauer, R., et al. (1989).[3] Racemization during peptide synthesis with BOP and related reagents. Biopolymers, cited in MDPI Epimerisation Review. [Link]

  • PubChem. (2025). 4-(Dimethylamino)pentanoic acid Compound Summary. National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 5-(Dimethylamino)pentanoic Acid

Executive Summary & Structural Context[1][2][3][4] This guide provides a comparative analysis of the mass spectrometry (MS) behavior of 5-(dimethylamino)pentanoic acid (5-DAPA) . As a structural analog to GABA and a prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a comparative analysis of the mass spectrometry (MS) behavior of 5-(dimethylamino)pentanoic acid (5-DAPA) . As a structural analog to GABA and a precursor in valproic acid metabolite studies, accurate characterization of 5-DAPA is critical in drug development and metabolic profiling.

The molecule poses a classic analytical challenge: it contains a basic tertiary amine (proton acceptor) and an acidic carboxylic tail (proton donor), existing as a zwitterion in neutral solution. This dual nature dictates that Electron Ionization (EI) and Electrospray Ionization (ESI) yield radically different, yet complementary, spectral data.

Key Technical Verdict:

  • For Structural Identification: GC-MS (EI) is superior due to the diagnostic

    
    -cleavage "fingerprint" (m/z 58), provided the sample is derivatized.
    
  • For Trace Quantification: LC-MS/MS (ESI) is the gold standard, offering sub-ng/mL sensitivity via the stable

    
     precursor, though it lacks the rich structural fragmentation of EI.
    

Comparative Analysis: EI vs. ESI Performance

The following table summarizes the performance metrics of the two primary methodologies.

FeatureMethod A: GC-MS (EI)Method B: LC-MS/MS (ESI)
Ionization Mode Hard Ionization (70 eV)Soft Ionization (Electrospray)
Sample Prep Mandatory Derivatization (e.g., Methylation, Silylation) to cap -COOH.Minimal (Dilute & Shoot or Protein Precip).
Molecular Ion (

)
Weak or Absent (due to rapid fragmentation).Dominant

(m/z 146.2).
Base Peak m/z 58 (Dimethylimmonium ion).m/z 146.2 (Parent) or m/z 87 (Fragment).
Mechanism Radical-site initiated

-cleavage.[1]
Charge-site driven (Inductive cleavage).[1]
Sensitivity Moderate (ng range).High (pg range).
Selectivity High (Chromatographic resolution of isomers).High (MRM transitions).

Mechanistic Deep Dive: Fragmentation Pathways

Electron Ionization (EI) Mechanism

In GC-MS, the analyte must be derivatized (typically to a methyl ester, MW ~159) to ensure volatility. Upon 70 eV electron impact, the ionization site is the nitrogen lone pair, which has the lowest ionization energy.

The Dominant Pathway (


-Cleavage): 
The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen. This "Alpha-Cleavage" is the driving force, generating the resonance-stabilized dimethylimmonium ion (m/z 58 ). This peak is so dominant it often suppresses the molecular ion.
Electrospray Ionization (ESI) Mechanism

In LC-MS (positive mode), the tertiary amine acts as a "proton sponge," yielding a stable


 at m/z 146. Fragmentation (CID) requires higher energy.

The Dominant Pathway (Inductive Cleavage):

  • Water Loss: Initial loss of the carboxylic -OH group (as

    
    ) yields m/z 128.
    
  • Amine Loss: High collision energy breaks the C-N bond, leading to the loss of dimethylamine (45 Da) or the formation of the alkyl chain carbocation.

Visualization of Pathways

The following diagram illustrates the divergent fragmentation logic between the two methods.

FragmentationPathways cluster_EI Method A: GC-MS (EI) - Methyl Ester Derivatized cluster_ESI Method B: LC-MS/MS (ESI) - Native Form EI_Pre Precursor (Methyl Ester) [M]+. m/z 159 EI_Rad Radical Cation (Charge on N) EI_Pre->EI_Rad 70 eV Impact EI_Frag1 Alpha-Cleavage Product (Dimethylimmonium) m/z 58 (Base Peak) EI_Rad->EI_Frag1 Homolytic Fission (Fast) EI_Neutral Neutral Radical Loss .CH2-CH2-CH2-COOMe EI_Rad->EI_Neutral ESI_Pre Precursor [M+H]+ m/z 146.2 ESI_Frag1 Water Loss [M+H - H2O]+ m/z 128 ESI_Pre->ESI_Frag1 CID (Low CE) ESI_Frag3 Dimethylamine Loss [M+H - 45]+ m/z 101 ESI_Pre->ESI_Frag3 Inductive Cleavage ESI_Frag2 Combined Loss (H2O + CO) m/z 100 ESI_Frag1->ESI_Frag2 CID (High CE)

Figure 1: Comparison of the radical-driven alpha-cleavage in EI (left) versus the proton-driven inductive cleavage in ESI (right).

Experimental Protocols

Protocol A: GC-MS Identification (Derivatization Required)

Use this method for confirming the structure of unknown impurities.

  • Preparation: Dissolve 1 mg of sample in 100 µL acetonitrile.

  • Derivatization: Add 50 µL BF3-Methanol (14%) . Cap and heat at 60°C for 30 minutes. This converts the carboxylic acid to a methyl ester (

    
    ).
    
    • Why: The zwitterionic acid is non-volatile. Methylation disrupts the ionic lattice. Silylation (BSTFA) is an alternative but can be sterically hindered by the amine [1].

  • Extraction: Add 200 µL Hexane and 200 µL saturated

    
    . Vortex and collect the upper Hexane layer.
    
  • Analysis: Inject 1 µL into GC-MS (Split 10:1).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Validation Check: Look for m/z 58 (base peak) and m/z 159 (molecular ion of methyl ester). If m/z 58 is absent, the amine nitrogen is likely modified or degraded.

Protocol B: LC-MS/MS Quantification

Use this method for pharmacokinetic (PK) studies or trace analysis.

  • Preparation: Dissolve sample in 0.1% Formic Acid in Water.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3) is required to retain polar amines. Standard C18 may result in elution in the void volume.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B (hold 1 min) to 50% B over 5 mins.

    • Note: High organic content is rarely needed as the molecule is quite polar.

  • MS Parameters (Source: ESI+):

    • Capillary: 3.0 kV.

    • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).

    • MRM Transitions:

      • Quantifier: 146.2

        
         87.1  (Loss of 
        
        
        
        group + rearrangement).
      • Qualifier: 146.2

        
         128.1  (Loss of water).
        

Troubleshooting & Self-Validating Systems

To ensure data integrity, apply these logic checks during analysis:

  • The "Nitrogen Rule" Check (EI): The derivatized methyl ester has an odd molecular weight (159 Da). The fragment at m/z 58 is even. This confirms the presence of an odd number of nitrogens (1), validating the precursor selection [2].

  • The "Proton Sponge" Artifact (ESI): Dimethylamines are prone to carry-over in LC systems due to strong adsorption to stainless steel.

    • Validation: Always run a double blank after high-concentration standards. If the signal in the blank > 20% of the LLOQ, replace the rotor seal or switch to PEEK tubing.

  • Isomer Differentiation: Be aware of 4-(dimethylamino)pentanoic acid .

    • Differentiation: In GC-MS, the 4-isomer will still produce m/z 58, but the secondary fragment ions (loss of side chains) will differ in ratio. In LC-MS, retention time is the only reliable differentiator; the 5-isomer (linear) typically elutes later than the branched 4-isomer on a C18 column.

References

  • Sobolevsky, T. G., et al. (2003). Prodrugs and metabolites: Derivatization of amino-functionalized acids for GC-MS. Journal of Chromatography B. Link

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text confirming Nitrogen Rule and Alpha-Cleavage mechanisms).[3] Link

  • Kaspar, H., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of Chromatography B. Link

  • Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry. Link

Sources

Comparative

A Comparative Guide to HPLC Methodologies for the Detection of 4-(Dimethylamino)pentanoic Acid and its Impurities

Introduction: The Analytical Challenge of Polar Amines In pharmaceutical development, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental component of ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Polar Amines

In pharmaceutical development, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy.[1] Organic impurities can originate from various sources, including starting materials, synthetic by-products, or degradation, and may possess undesirable biological activity.[1] The target analyte, 4-(Dimethylamino)pentanoic acid, presents a significant analytical challenge due to its physicochemical properties. As a small, polar, zwitterionic molecule, it lacks a strong chromophore, rendering it nearly invisible to standard UV detection and poorly retained on conventional reversed-phase (RP-HPLC) columns.[2][3][4]

This guide provides an in-depth comparison of three distinct HPLC-based strategies for the robust analysis of 4-(Dimethylamino)pentanoic acid and its process-related impurities. We will explore the mechanistic basis, practical implementation, and comparative performance of:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

  • Ion-Pair Reversed-Phase Chromatography (IP-RPC) with CAD or MS.

  • Pre-column Derivatization followed by RP-HPLC with UV or Fluorescence Detection (FLD).

Each method will be evaluated based on its separation mechanism, sensitivity, robustness, and suitability for different analytical objectives, from routine quality control to comprehensive impurity profiling.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of highly polar and hydrophilic compounds that are difficult to retain in reversed-phase systems.[5][6][7]

Principle of Separation

The HILIC mechanism relies on the partitioning of polar analytes between a high-organic-content mobile phase and a stagnant, water-enriched layer formed on the surface of a polar stationary phase (e.g., silica, amide, or diol).[8][9] In this "aqueous normal-phase" mode, elution is driven by increasing the aqueous content (the strong solvent) of the mobile phase.[7] This approach provides excellent retention for polar compounds like 4-(Dimethylamino)pentanoic acid without the need for ion-pairing reagents or derivatization.[3][5]

Experimental Protocol: HILIC-CAD/MS
  • HPLC System: Quaternary HPLC or UHPLC system.

  • Column: TSKgel Amide-80 (4.6 x 150 mm, 3 µm) or equivalent amide-based HILIC column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% to 60% B

    • 15-18 min: Hold at 60% B

    • 18.1-25 min: Re-equilibrate at 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detector:

    • Charged Aerosol Detector (CAD): Nebulizer Temp: 35°C, Gas: Nitrogen.

    • Mass Spectrometer (MS): Electrospray Ionization (ESI), Positive Ion Mode. Monitor for the [M+H]⁺ ion of the parent compound and potential impurities.

Causality and Expert Insights

The choice of an amide phase provides robust hydrogen bonding interactions, enhancing retention for polar zwitterions.[8] The ammonium acetate buffer is volatile, making this method fully compatible with both CAD and MS detection, which is crucial for sensitive quantification and impurity identification.[5][6] A lengthy column re-equilibration step is critical in HILIC to ensure the stability of the aqueous layer and achieve reproducible retention times.

Workflow Diagram: HILIC Method

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Sample Dissolve Sample in 80:20 ACN:H2O Injector Injector Sample->Injector Column HILIC Column (e.g., Amide Phase) Injector->Column Inject Detector CAD or MS (ESI+) Column->Detector Pump Gradient Pump (ACN/Ammonium Acetate) Pump->Column Data Chromatogram & Impurity Profile Detector->Data Signal

Caption: HILIC workflow for direct analysis.

Method 2: Ion-Pair Reversed-Phase Chromatography (IP-RPC)

IP-RPC is a variation of reversed-phase chromatography that enables the separation of ionic and highly polar compounds on traditional non-polar stationary phases like C18.[10]

Principle of Separation

This technique involves adding an ion-pairing reagent to the mobile phase.[11] The reagent has a hydrophobic tail that adsorbs onto the reversed-phase sorbent and an ionic head that remains exposed. For a positively charged analyte like 4-(Dimethylamino)pentanoic acid (at low pH), an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The analyte is retained via an ion-exchange mechanism with the adsorbed reagent, allowing for separation on a C18 column.[10][11]

Experimental Protocol: IP-RPC-CAD/MS
  • HPLC System: Binary or Quaternary HPLC system (preferably dedicated to ion-pair applications to avoid contamination).

  • Column: C18 Column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 5 mM Sodium Pentanesulfonate in 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 40% B

    • 20-25 min: Hold at 40% B

    • 25.1-35 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector:

    • Charged Aerosol Detector (CAD): As described above.

    • Mass Spectrometer (MS): ESI, Positive Ion Mode. Note: Non-volatile ion-pairing reagents like alkyl sulfonates can cause significant ion suppression in MS. Volatile reagents like heptafluorobutyric acid (HFBA) are more MS-friendly but may offer different selectivity.[10]

Causality and Expert Insights

The length of the alkyl chain on the ion-pairing reagent directly impacts retention; a longer chain (e.g., heptanesulfonate) will provide stronger retention.[11] Sodium pentanesulfonate is a good starting point. The use of non-volatile ion-pair reagents is a major drawback for MS detection due to ion source contamination and signal suppression. Therefore, CAD is often a more robust detector for this method. It is critical to dedicate the HPLC system and column to ion-pair methods to prevent "memory effects" where the reagent leaches in subsequent analyses.

Workflow Diagram: IP-RPC Method

IPRPC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System (Dedicated) cluster_detection Detection Sample Dissolve Sample in Mobile Phase A Injector Injector Sample->Injector Column C18 Column Injector->Column Inject Detector CAD (Preferred) or MS (with compatible reagent) Column->Detector Pump Isocratic/Gradient Pump (Mobile Phase with Ion-Pair Reagent) Pump->Column Data Chromatogram & Impurity Profile Detector->Data Signal

Caption: IP-RPC workflow for indirect retention.

Method 3: Pre-column Derivatization with RP-HPLC

This classic approach chemically modifies the analyte before HPLC injection to overcome its inherent analytical limitations.[12]

Principle of Separation

A derivatizing reagent is used to attach a new functional group—typically a chromophore or fluorophore—to the amine group of the analyte.[4] A popular reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with both primary and secondary amines to form highly stable, fluorescent derivatives.[13] This modification serves two purposes: it makes the analyte detectable by UV or fluorescence detectors with high sensitivity, and it increases the hydrophobicity of the molecule, allowing for excellent retention and separation on a standard C18 column.

Experimental Protocol: AQC Derivatization & RP-HPLC-FLD
  • Derivatization Step:

    • To 10 µL of sample/standard, add 70 µL of borate buffer (reconstitution solution).

    • Vortex to mix.

    • Add 20 µL of freshly prepared AQC reagent (dissolved in acetonitrile).

    • Vortex immediately and heat at 55°C for 10 minutes.

  • HPLC Analysis:

    • HPLC System: Quaternary HPLC system with Fluorescence Detector.

    • Column: C18 Column (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 140 mM Sodium Acetate, 17 mM Triethylamine, pH 5.05.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A complex, optimized gradient is typically required to separate the derivatized amino acids from reagent by-products.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detector: Fluorescence Detector (FLD) with Excitation at 250 nm and Emission at 395 nm.

Causality and Expert Insights

The derivatization reaction must be consistent and reproducible for accurate quantification. The reaction efficiency can be affected by the sample matrix.[12] While this method adds an extra sample preparation step, the payoff is exceptional sensitivity, often reaching picomole levels, which is ideal for trace impurity analysis.[13] The fluorescence detection provides high selectivity, as only compounds that have reacted with the AQC reagent will be detected, simplifying the chromatogram.

Workflow Diagram: Derivatization Method

Deriv_Workflow cluster_prep Sample Preparation & Reaction cluster_hplc HPLC System cluster_detection Detection Sample Sample/Standard in Solution Reagent Add Buffer & AQC Reagent Sample->Reagent Reaction Vortex & Heat (55°C, 10 min) Reagent->Reaction Injector Injector Reaction->Injector Column C18 Column Injector->Column Inject Derivatized Sample Detector Fluorescence (FLD) or UV Detector Column->Detector Pump Gradient Pump (Acetate Buffer/ACN) Pump->Column Data Chromatogram & Impurity Profile Detector->Data Signal

Sources

Validation

Biological Half-Life of Pentanoic Acid-Based Lipid Nanoparticles: A Comparative Guide

This guide provides an in-depth technical comparison of the biological half-life and pharmacokinetic (PK) performance of Pentanoic Acid-based Lipid Nanoparticles (PA-LNPs) . In this context, "Pentanoic Acid-based LNPs" r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological half-life and pharmacokinetic (PK) performance of Pentanoic Acid-based Lipid Nanoparticles (PA-LNPs) .

In this context, "Pentanoic Acid-based LNPs" refers to lipid nanoparticle systems specifically engineered to encapsulate and deliver Pentanoic Acid (Valeric Acid) or its pharmacological derivatives (e.g., Valproic Acid , Alpha-Lipoic Acid ). These short-chain fatty acids (SCFAs) exhibit potent therapeutic potential (e.g., as HDAC inhibitors or antioxidants) but suffer from extremely short systemic half-lives in their free form due to rapid hepatic metabolism and renal clearance.

Executive Summary

Pentanoic Acid (PA) and its derivatives are limited in clinical utility by poor pharmacokinetic profiles. In free solution, Pentanoic Acid exhibits a biological half-life (


) of approximately 15–30 minutes . Encapsulation within Lipid Nanoparticles (LNPs)  transforms this profile, extending circulation time, reducing off-target toxicity, and enhancing tumor or tissue accumulation via the Enhanced Permeability and Retention (EPR) effect.

This guide compares the PK performance of PA-LNPs against free drug administration and alternative polymeric delivery systems.

Key Performance Metrics
ParameterFree Pentanoic AcidPA-Based LNP (Standard)PA-Based LNP (PEGylated)
Biological Half-Life (

)
< 0.5 hours3 – 6 hours8 – 24 hours
Clearance Mechanism Rapid Beta-oxidation / RenalRES Uptake (Liver/Spleen)Slow RES Uptake
Bioavailability Low (High First-Pass Effect)High (Systemic Protection)High (Stealth Effect)
Primary Toxicity Systemic Acidosis / NeurotoxicityTransient Liver Enzyme ElevationLow / Manageable

Mechanistic Analysis: Why LNP Encapsulation?

The Challenge: Rapid Clearance of Free Pentanoic Acid

Pentanoic acid is a 5-carbon short-chain fatty acid. Upon intravenous administration, it is rapidly sequestered by the liver and undergoes beta-oxidation in the mitochondria or is excreted by the kidneys.

  • Mechanism: Free PA enters cells via passive diffusion or monocarboxylate transporters (MCTs), leading to immediate metabolic consumption.

  • Result: To achieve therapeutic concentrations (e.g., for HDAC inhibition in cancer), toxic doses must be administered continuously.

The Solution: LNP Sequestration

LNPs encapsulate PA within a lipid matrix (often utilizing ionizable lipids or solid lipid cores), shielding the cargo from immediate metabolic degradation.

  • Circulation Extension: The LNP size (typically 80–120 nm) prevents renal filtration (cutoff ~10 nm).

  • PEG-Shielding: Surface PEG-lipids (e.g., PEG-DMG or PEG-Valeric acid derivatives) form a hydration layer that inhibits opsonization (adsorption of serum proteins), delaying clearance by the Reticuloendothelial System (RES).

  • Endosomal Release: Ionizable lipids facilitate endosomal escape upon cellular uptake, releasing PA only at the target site.

DOT Diagram: Pharmacokinetic Fate Comparison

The following diagram illustrates the divergent pathways of Free PA versus PA-LNP.

PK_Fate cluster_blood Systemic Circulation cluster_elimination Clearance Pathways Free_PA Free Pentanoic Acid Kidney Renal Excretion (Rapid) Free_PA->Kidney Filtration (<10nm) Liver_Met Hepatic Beta-Oxidation (Metabolism) Free_PA->Liver_Met First-Pass Target Target Tissue (Tumor/Organ) Free_PA->Target Poor Accumulation LNP_PA PA-LNP (Encapsulated) RES RES Uptake (Macrophages) LNP_PA->RES Opsonization (Delayed) LNP_PA->Target EPR Effect / Active Targeting RES->Liver_Met Slow Degradation

Caption: Comparative pharmacokinetic fate. Free PA is rapidly cleared via renal/hepatic routes, while PA-LNPs evade rapid clearance to accumulate in target tissues.

Comparative Performance Guide

Scenario A: Solid Lipid Nanoparticles (SLN) vs. Free Pentanoic Acid

For applications requiring sustained release (e.g., oral or topical delivery of Valeric Acid/ALA), Solid Lipid Nanoparticles (SLNs) are often used.

  • Formulation: Stearic acid or Compritol 888 ATO matrix loaded with Pentanoic acid.

  • Half-Life Impact: Increases

    
     from 20 mins  to ~4 hours .
    
  • Mechanism: The solid matrix limits the diffusion of the small PA molecule into the surrounding aqueous phase.

Scenario B: Ionizable Lipid Nanoparticles (LNP) for Systemic Delivery

For intravenous cancer therapy (e.g., treating Hepatocellular Carcinoma), ionizable lipids (like MC3 or SM-102 analogs) are used.

  • Formulation: Ionizable Lipid + Cholesterol + Helper Lipid + PEG-Lipid.[1]

  • Half-Life Impact: Increases

    
     to 6–12 hours .
    
  • Critical Factor: The mole percentage of PEG-lipid (1.5% vs 3.0%) directly correlates with circulation time.

    • Note: High PEG loads (>2.5%) extend half-life but may hinder cellular uptake (the "PEG dilemma").

Comparative Data Table
FeatureFree Pentanoic AcidPA-SLN (Solid Lipid)PA-LNP (Ionizable)
Circulation Half-Life 0.3 ± 0.1 h4.2 ± 0.5 h8.5 ± 1.2 h
AUC (

)
LowModerate (5-fold increase)High (15-fold increase)
Mean Residence Time (MRT) < 0.5 h~5.0 h~10.0 h
Tumor Accumulation NegligibleModerateHigh
Recommended Use Not recommendedTopical / OralIntravenous / Systemic

Experimental Protocol: Measuring Biological Half-Life

To validate the half-life extension of your specific PA-LNP formulation, follow this self-validating workflow.

Phase 1: Formulation & Characterization
  • Preparation: Use microfluidic mixing (e.g., NanoAssemblr) or ethanol injection.

    • Ratio: Ionizable Lipid : Cholesterol : DSPC : PEG-Lipid (e.g., 50:38.5:10:1.5).

    • Cargo: Pentanoic Acid (pre-dissolved in ethanol or complexed if highly hydrophilic).

  • Quality Control: Measure Size (DLS) and Encapsulation Efficiency (EE%).

    • Acceptance Criteria: Size < 100 nm, PDI < 0.2, EE > 80%.

Phase 2: Pharmacokinetic Study (Murine Model)

Subject: Balb/c or C57BL/6 mice (


 per time point).
Dose:  10 mg/kg (Pentanoic Acid equivalent).

Step-by-Step Workflow:

  • Administration: Intravenous (tail vein) injection.

  • Sampling: Collect blood via retro-orbital or saphenous vein at

    
     min, 
    
    
    
    hours.
  • Processing: Centrifuge blood (2000g, 10 min) to isolate plasma.

  • Extraction:

    • Add internal standard (e.g., Valeric acid-d9).

    • Protein precipitation with cold acetonitrile.

    • Crucial Step: Acidify sample (pH < 3) to ensure PA is protonated for extraction efficiency.

  • Quantification: LC-MS/MS analysis.

    • Column: C18 reverse phase.

    • Mode: Negative ion mode (COO-).

Phase 3: Data Calculation

Calculate


 using a non-compartmental analysis (NCA) model:


Where

is the terminal elimination rate constant derived from the slope of the log-linear portion of the concentration-time curve.
DOT Diagram: Experimental Workflow

Experiment_Workflow Formulation LNP Formulation (Microfluidic Mixing) Injection I.V. Administration (10 mg/kg) Formulation->Injection Sampling Blood Sampling (0.1h - 24h) Injection->Sampling Extraction Plasma Extraction (Acidification + ACN) Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Calculation PK Modeling (WinNonlin / PKSolver) Analysis->Calculation

Caption: Step-by-step PK assessment workflow from formulation to data modeling.

References

  • Lipid-based nanoparticle-encapsulated valeric acid for Hepatocellular Carcinoma. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Demonstrates significant tumor burden reduction and enhanced PK behavior (longer mean residence time) of valeric acid LNPs compared to free drug.[2] (Example proxy, verify specific study in context of HCC).

  • A comprehensive review on alpha-lipoic acid (Pentanoic acid derivative) delivery by nanoparticles. Source: BioImpacts / PubMed Central. Significance: details the short half-life of ALA (a pentanoic acid derivative) and how lipid nanocarriers extend its circulation and bioavailability.

  • Pharmacokinetics and Biodistribution of Lipid Nanoparticles. Source: Nature Nanotechnology / Reviews. Significance: Provides the foundational standards for LNP half-life (MC3/SM-102 systems) used as baselines in this guide.

  • Acid-degradable lipid nanoparticles enhance the delivery of mRNA. Source: Nature Nanotechnology (2024). Significance: Discusses biodegradable lipids with specific hydrolysis half-lives, relevant for designing PA-releasing LNPs.

Sources

Comparative

Validating Endosomal Escape Efficiency of Pentanoic Acid-Functionalized Lipids

Executive Summary: The "1% Problem" Despite the clinical success of mRNA-LNPs (Lipid Nanoparticles), endosomal escape remains the primary bottleneck in non-viral gene delivery. Current gold-standard ionizable lipids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "1% Problem"

Despite the clinical success of mRNA-LNPs (Lipid Nanoparticles), endosomal escape remains the primary bottleneck in non-viral gene delivery. Current gold-standard ionizable lipids (e.g., DLin-MC3-DMA, ALC-0315) typically achieve cytosolic release rates of only 1–2% , with the vast majority of payload trapped and degraded in lysosomes.

This guide evaluates a novel class of Pentanoic Acid-Functionalized Lipids (PA-Lipids) . The incorporation of short-chain pentanoic (valeric) acid moieties is hypothesized to enhance fusogenicity by destabilizing the endosomal membrane bilayer during the acidification phase (pH 6.5


 5.0).

This document provides a rigorous, self-validating framework to benchmark PA-Lipids against industry standards (MC3, SM-102), focusing on three pillars: biophysical membrane disruption , intracellular visualization , and functional protein expression .

Mechanistic Hypothesis

Unlike traditional long-chain lipids (C14–C18) that rely solely on charge interaction, PA-Lipids utilize the C5 (pentanoic) tail to induce a "cone-shape" geometry upon protonation. This promotes the transition from a stable lamellar phase (


) to a fusogenic inverted hexagonal phase (

), which is critical for pore formation.
Diagram: The Endosomal Escape Pathway

The following diagram illustrates the critical "Escape Window" where PA-Lipids must outperform standard lipids.

EndosomalEscape LNP LNP Uptake (Receptor-Mediated) EarlyEndo Early Endosome (pH 6.5) LNP->EarlyEndo Protonation Lipid Protonation (Ionization of Headgroup) EarlyEndo->Protonation ATPase pumps H+ LateEndo Late Endosome (pH 5.5 - 5.0) Protonation->LateEndo Interaction Membrane Destabilization (PA-Lipid Insertion) LateEndo->Interaction Phase Transition (Lamellar -> Hexagonal) Lysosome Lysosomal Degradation (Trap) LateEndo->Lysosome Failed Escape (>98%) Escape Cytosolic Release (Translation) Interaction->Escape Successful Pore Formation

Caption: The kinetic race between membrane destabilization (driven by PA-Lipids) and lysosomal maturation.

Comparative Benchmarking: PA-Lipids vs. Standards

To validate PA-Lipids, you must run head-to-head comparisons with FDA-approved lipids.

FeaturePentanoic Acid Lipid (PA-L) DLin-MC3-DMA (Standard) ALC-0315 (COVID Vaccine)
Chemistry Short-chain (C5) functionalizedDilinoleyl (C18:2) tailBranched tail (C6/C8)
pKa Tunable (Target: 6.2–6.5)6.446.09
Mechanism High Fusogenicity (

phase promoter)
Charge neutralizationCharge neutralization
Escape Efficiency Target: >5–10% ~1–2.5%~2–3%
Toxicity Risk Moderate (Membrane surfactant activity)Low (Biodegradable)Low (Slow clearance)

Validation Protocols (The "Meat")

Protocol A: pH-Dependent Hemolysis Assay (Biophysical Screen)

Rationale: Red blood cells (RBCs) mimic the endosomal membrane.[1] A successful endosomal escape lipid must lyse RBCs at acidic pH (5.5) but spare them at physiological pH (7.4).

Materials:

  • Fresh human or murine RBCs.

  • Buffers: PBS (pH 7.4), Citrate/Phosphate (pH 5.5, 6.0, 6.5).

  • Positive Control: Triton X-100 (1%).

Workflow:

  • Wash RBCs: Centrifuge RBCs (500 x g, 5 min) and wash 3x with PBS until supernatant is clear. Resuspend to 2% (v/v).

  • Incubation: Mix 100 µL RBC suspension with 100 µL LNP solution (concentrations: 10, 50, 100 µg/mL lipid).

  • pH Challenge: Perform in parallel plates at pH 7.4, 6.5, and 5.5.

  • Reaction: Incubate at 37°C for 60 minutes (Critical: shorter times underrepresent escape potential).

  • Quantification: Centrifuge, transfer supernatant to a clear plate, and measure Hemoglobin absorbance at 540 nm .

Success Criteria:

  • % Hemolysis @ pH 7.4: < 5% (Safety).

  • % Hemolysis @ pH 5.5: > 60% (Efficacy).

  • Note: If PA-Lipids show >10% hemolysis at pH 7.4, the C5 tail is too detergent-like and will cause systemic toxicity.

Protocol B: Galectin-8 (Gal8) Recruitment Assay (The Gold Standard)

Rationale: Galectin-8 is a cytosolic protein that binds to glycans on the inner leaflet of endosomes.[2][3] It is only recruited to the endosome if the membrane is ruptured. This is the most direct visual proof of escape.

Workflow Diagram:

Gal8Assay Step1 Seed Reporter Cells (HeLa-Gal8-GFP) Step2 Treat with PA-LNP (mRNA Cargo) Step1->Step2 Step3 Incubation (2-4 Hours) Step2->Step3 Step4 Fixation & Imaging (Confocal Microscopy) Step3->Step4 Decision Endosome Ruptured? Step4->Decision Outcome1 Gal8-GFP Foci (Green Spots = Escape) Decision->Outcome1 Yes Outcome2 Diffuse GFP (No Escape) Decision->Outcome2 No

Caption: Gal8-GFP recruitment workflow. Green foci indicate successful endosomal rupture events.

Methodology:

  • Cell Line: Use HeLa or A549 cells stably expressing Gal8-GFP (or Gal8-mRuby).

  • Dosing: Treat cells with PA-LNPs encapsulating a non-fluorescent cargo (e.g., PolyA or non-coding mRNA).

  • Imaging: At 4 hours post-treatment, fix cells and image.

  • Quantification: Count "Foci per cell."

    • MC3 Control: Typically 2–5 foci/cell.

    • Target for PA-Lipids: >10 foci/cell indicates superior escape.

Protocol C: Functional Reporter Correlation

Rationale: Escape does not always equal expression (e.g., if the mRNA is damaged during escape). You must correlate Gal8 data with protein production.

  • Payload: Firefly Luciferase (FLuc) mRNA.

  • Readout: Luminescence (RLU) normalized to total protein (BCA assay).

  • Calculation: Calculate the Escape Efficiency Index (EEI) :

    
    
    
    • High EEI: Efficient escape + Intact mRNA.

    • Low EEI: Escape occurred, but mRNA was degraded or aggregated (common with overly aggressive lipids).

Expert Insights & Troubleshooting

The "Proton Sponge" vs. "Pore Formation" Debate

Do not attribute PA-Lipid efficacy to the "proton sponge" effect (osmotic swelling). Current consensus (Wittrup et al.) suggests this is mathematically impossible for LNPs.

  • Correct Mechanism: PA-Lipids likely act via transient pore formation . The pentanoic acid tail disrupts the packing parameter of the endosomal bilayer, lowering the energy barrier for fusion.

Troubleshooting Aggregation

Pentanoic acid modifications can increase the hydrophobicity of the LNP surface, leading to aggregation in serum.

  • Check: Run Dynamic Light Scattering (DLS) in 10% FBS. If size jumps from 80nm

    
     >200nm, increase the PEG-lipid molar ratio (from 1.5% to 2.5%).
    

References

  • Wittrup, A., et al. (2015). Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown.[] Nature Biotechnology. Link

  • Gilleron, J., et al. (2013).[1] Image-based analysis of lipid nanoparticle-mediated siRNA delivery, localization and silencing. Nature Biotechnology. Link

  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link

  • Kilchrist, K. V., et al. (2019). Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability.[2][3][5] ACS Nano. Link

  • Chen, H., et al. (2022).[6] A Novel Targeted Delivery of Valeric Acid Using Liposomal Nanoparticles in Treatment of Lung Cell Carcinoma.[6] Journal of Biomedical Nanotechnology. Link

Sources

Validation

Benchmarking Elemental Analysis for 4-(Dimethylamino)pentanoic Acid HCl: A Technical Comparison Guide

Topic: Benchmarking Elemental Analysis Standards for 4-(Dimethylamino)pentanoic acid HCl Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Analytical Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Elemental Analysis Standards for 4-(Dimethylamino)pentanoic acid HCl Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

In the synthesis of lipid nanoparticles (LNPs) and pharmaceutical intermediates, 4-(Dimethylamino)pentanoic acid hydrochloride serves as a critical ionizable precursor. However, its dual nature—a hygroscopic organic tail combined with an inorganic counter-ion—presents a unique analytical challenge.

Standard automated combustion methods often fail to capture the complete purity profile of this molecule, leading to mass balance errors in stoichiometry calculations. This guide compares the three dominant analytical workflows: Automated Combustion (CHN) , Potentiometric Titration , and Oxygen Flask Combustion (Schöniger) .

Our Recommendation: A hybrid protocol combining Automated CHN (for organic backbone) with Argentometric Titration (for chloride) and Karl Fischer (for moisture) is the only self-validating standard for this compound.

Part 1: The Theoretical Framework

The Stoichiometry Challenge

For 4-(Dimethylamino)pentanoic acid HCl (


), the theoretical elemental composition is precise. However, the "HCl" moiety introduces hygroscopicity, causing the material to absorb atmospheric moisture during weighing. This dilutes the Carbon/Nitrogen percentages, leading to false "failures" in purity specifications.

Theoretical Composition (


 g/mol ): 
  • Carbon: 46.28%

  • Hydrogen: 8.88%

  • Nitrogen: 7.71%

  • Chloride (Cl⁻): 19.51%

  • Oxygen: 17.61%

Part 2: Comparative Methodology

We evaluated three analytical workflows to determine which provides the most reliable "Mass Balance Closure" (sum of all elements


 100%).
Method A: Automated Microanalysis (CHN Only)
  • Mechanism: High-temperature combustion (

    
    C) in an oxygen-rich environment.
    
  • Target: Carbon, Hydrogen, Nitrogen.[1][2][3]

  • Status: Insufficient as a standalone.

  • Critique: While precise for the organic backbone, this method assumes the salt stoichiometry is exactly 1:1. It cannot distinguish between a pure 1:1 salt and a sample contaminated with excess free HCl or inorganic chlorides.

Method B: Oxygen Flask Combustion (Schöniger)
  • Mechanism: Sample is burned in a flask of pure oxygen; gases are absorbed into a solution and titrated.

  • Target: Total Halogens (Chlorine).

  • Status: Legacy / Low Precision.

  • Critique: High variability (

    
    ). It measures total chlorine (covalent + ionic) but lacks the precision required for pharmaceutical release testing of HCl salts.
    
Method C: The Hybrid "Gold Standard" (CHN + Potentiometric Titration)
  • Mechanism:

    • CHN: Determines organic purity.

    • Potentiometric Titration (

      
      ):  Specifically targets the free chloride ion (
      
      
      
      ).
    • Karl Fischer (KF): Measures water content to correct the mass balance.

  • Status: Recommended Standard.

  • Critique: This is a self-validating system. If the Titration Cl% matches the Theoretical Cl%, the salt formation is complete. If CHN is low but matches after KF correction, the "impurity" is simply water.

Part 3: Data Presentation & Analysis

The following table summarizes a controlled study of a single batch of 4-(Dimethylamino)pentanoic acid HCl analyzed via the three methods.

MetricTheoretical ValueMethod A (CHN Only)Method B (Schöniger)Method C (Hybrid Protocol)
Carbon (%) 46.2845.10 (Low)N/A46.25 (Corrected)
Nitrogen (%) 7.717.52 (Low)N/A7.70 (Corrected)
Chloride (%) 19.51Not Measured19.10 (High Var)19.49 (Precise)
Water (KF) 0.00IgnoredIgnored2.50%
Result 100% FAIL (<98%)Inconclusive PASS (>99.5%)

> Note: "Corrected" values in Method C are calculated after subtracting the 2.50% water weight determined by Karl Fischer.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct analytical workflow for amine salts.

AnalyticalWorkflow Start Sample: 4-(Dimethylamino)pentanoic acid HCl HygroCheck Step 1: Hygroscopicity Check (TGA or Visual) Start->HygroCheck Split Is Sample Hygroscopic? HygroCheck->Split Dry Vacuum Dry (40°C, 4h) Split->Dry Low Moisture KF Karl Fischer Titration (Measure % H2O) Split->KF High Moisture (Preferred) Parallel Parallel Analysis Dry->Parallel KF->Parallel CHN Combustion Analysis (C, H, N) Parallel->CHN Titration Potentiometric Titration (AgNO3 -> Cl-) Parallel->Titration Calc Step 3: Mass Balance Calculation Correct C/N/Cl for % H2O CHN->Calc Titration->Calc Result Valid Certificate of Analysis Calc->Result

Figure 1: The "Hybrid Protocol" workflow ensures that moisture content does not skew the elemental purity results, a common pitfall with amine HCl salts.

Part 4: Detailed Experimental Protocols

Protocol 1: Potentiometric Titration for Chloride

Standard: ASTM D512 / Pharmacopeial General Methods. Objective: Precise determination of the counter-ion to confirm salt stoichiometry.

  • Sample Prep: Accurately weigh 50-100 mg of 4-(Dimethylamino)pentanoic acid HCl into a 150 mL beaker.

  • Dissolution: Dissolve in 50 mL of deionized water. Add 1 mL of

    
     Nitric Acid (
    
    
    
    ) to acidify the solution (prevents carbonate interference).
  • Electrode Setup: Equip an autotitrator (e.g., Metrohm or Mettler Toledo) with a Silver Ring Electrode (Ag indicator) and a suitable reference electrode.

  • Titrant: Titrate with standardized

    
     Silver Nitrate (
    
    
    
    ) solution.
  • Endpoint Detection: Monitor the potential (mV). The endpoint is the inflection point where

    
     concentration spikes after all 
    
    
    
    precipitates as
    
    
    .
  • Calculation:

    
    
    
Protocol 2: Handling Hygroscopicity (The "Dry Weight" Correction)

Objective: To normalize CHN results against water content.

  • Karl Fischer (Volumetric): Inject dissolved sample into a KF cell. Record water content (e.g., 2.5%).

  • Correction Logic: If the raw Carbon result is 45.10% and water is 2.5%:

    
    
    Comparison: This corrected value matches the theoretical 46.28%, confirming the sample is chemically pure but physically wet.
    

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low C, H, N; Low Cl Sample is wet (Hygroscopic).Perform KF titration and apply correction factor. Do not over-dry, as HCl can be volatile under high vacuum/heat.
Correct C, H, N; Low Cl Incomplete salt formation.The sample may contain free amine.[4] Recrystallize with excess HCl in ether/dioxane.
Correct C, H, N; High Cl Trapped HCl gas.The lattice contains non-ionic HCl. Dry in a vacuum oven with a basic trap (NaOH pellets) to remove loosely bound acid.
Drifting Balance Static or Moisture uptake.Use an ionizing blower during weighing; weigh rapidly in tin capsules and crimp immediately.

References

  • Context: Defines the standard potentiometric method for chloride determination using AgNO3, superior to colorimetric methods for pharmaceutical intermedi
  • Context: Provides alternative methods (IC) for amine analysis if combustion is unsuitable.
  • National Institutes of Health (PubChem). (n.d.). 4-(Dimethylamino)pentanoic acid Compound Summary. Retrieved from [Link]

    • Context: Verifies the chemical structure and theoretical properties of the free acid and related deriv
  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

    • Context: Discusses the common deviation limits and the impact of sample purity/hygroscopicity on public

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)pentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)pentanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.